molecular formula C8H5BrClF3 B1272837 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene CAS No. 480438-96-8

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1272837
CAS No.: 480438-96-8
M. Wt: 273.48 g/mol
InChI Key: FFTAVZITFBFVEC-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene (CAS Registry Number: 480438-96-8) is a high-purity, multifunctional organic compound supplied for research applications. This benzyl halide derivative, with the molecular formula C 8 H 5 BrClF 3 and a molecular weight of 273.48 g/mol, serves as a valuable synthetic intermediate in medicinal chemistry and materials science . As a building block, its structure features both a bromo and a chloromethyl substituent on an aromatic ring bearing a trifluoromethyl group, enabling successive nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This makes it particularly useful for constructing more complex molecular architectures. The compound's physical properties include a boiling point of 234 °C, a flash point of 95 °C, and a density of 1.639 g/cm 3 . Safety and Handling: This compound is classified with the signal word "Danger" and requires careful handling. It must be stored under an inert atmosphere at 2-8°C . Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers must use appropriate personal protective equipment (PPE) and adhere to all relevant safety protocols. The UN number is 1760, and it is classified under Packing Group II for transportation . Applications and Research Value: The presence of both bromine and a chloromethyl group on the same benzene ring allows this reagent to act as a key precursor in the synthesis of various pharmacologically active molecules. Its reactivity is analogous to related compounds, such as 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1), which is documented as a key starting material for synthesizing dithiocarbamates that are evaluated as cholinesterase inhibitors . This suggests potential applications in developing bioactive molecules and agrochemicals. The trifluoromethyl group is known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, making this reagent especially valuable in the design of new active compounds. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTAVZITFBFVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380879
Record name 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-96-8
Record name 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs and precursors to provide a robust profile for research and development purposes.

Introduction

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic chloride, a bromine atom suitable for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo- and chloromethyl- functionalities offer orthogonal handles for molecular elaboration.

Physicochemical Properties

Table 1: Properties of Precursors and the Parent Chloromethylated Compound

Property2-Bromo-4-(trifluoromethyl)toluene1-(Chloromethyl)-4-(trifluoromethyl)benzene
CAS Number 66417-30-9939-99-1
Molecular Formula C₈H₆BrF₃C₈H₆ClF₃
Molecular Weight 239.03 g/mol

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 480438-96-8

This technical guide provides a comprehensive overview of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifluoromethyl and reactive chloromethyl functionalities make it a valuable intermediate for the synthesis of complex molecular architectures.

Chemical and Physical Properties

While experimental data for this compound is limited, a summary of its key identifiers and computed properties is presented below. For comparative purposes, properties of its immediate precursor, 2-Bromo-4-(trifluoromethyl)benzyl alcohol, are also included.

PropertyThis compound2-Bromo-4-(trifluoromethyl)benzyl alcohol
CAS Number 480438-96-8[1]497959-33-8[2][3]
Molecular Formula C₈H₅BrClF₃C₈H₆BrF₃O[2][4]
Molecular Weight 273.48 g/mol 255.03 g/mol [2]
IUPAC Name This compound[1]2-bromo-4-(trifluoromethyl)benzyl alcohol
Melting Point Data not available60-61 °C[2]
Boiling Point Data not availableData not available
Density Data not availableData not available
Purity Typically available at ≥95%Typically available at ≥98%[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding benzyl alcohol. A plausible two-step synthesis starting from 2-bromo-4-(trifluoromethyl)benzoic acid is outlined below.

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol

The precursor alcohol can be prepared by the reduction of 2-bromo-4-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 2-bromo-4-(trifluoromethyl)benzoic acid

  • Materials:

    • 2-bromo-4-(trifluoromethyl)benzoic acid

    • Lithium aluminum hydride (LiAlH₄) or Borane-dimethyl sulfide complex (BH₃·DMS)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-(trifluoromethyl)benzoic acid in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the reducing agent (e.g., 2.0M BH₃·DMS in THF) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-Bromo-4-(trifluoromethyl)benzyl alcohol by silica gel column chromatography.

Step 2: Synthesis of this compound

The final product is synthesized by the chlorination of 2-Bromo-4-(trifluoromethyl)benzyl alcohol. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol: Chlorination of 2-Bromo-4-(trifluoromethyl)benzyl alcohol

  • Materials:

    • 2-Bromo-4-(trifluoromethyl)benzyl alcohol

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or another suitable inert solvent

    • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Procedure:

    • In a fume hood, dissolve 2-Bromo-4-(trifluoromethyl)benzyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.[5]

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like DCM and wash with ice-cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from a plausible starting material to the target compound.

SynthesisWorkflow start 2-Bromo-4-(trifluoromethyl)benzoic acid reagent1 Reduction (e.g., BH3-DMS) start->reagent1 intermediate 2-Bromo-4-(trifluoromethyl)benzyl alcohol reagent2 Chlorination (e.g., SOCl2) intermediate->reagent2 final_product This compound reagent1->intermediate reagent2->final_product

Synthetic pathway for this compound.

Applications and Reactivity

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of chemical research and development.

  • Pharmaceutical Synthesis: The trifluoromethyl group is a key functional group in many modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The bromo- and chloromethyl- groups provide reactive handles for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This makes the title compound a valuable intermediate for the synthesis of novel drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, trifluoromethylated aromatic compounds are prevalent in modern agrochemicals, contributing to their enhanced efficacy and stability.

  • Materials Science: The rigid aromatic core and reactive sites allow for the incorporation of this molecule into polymers and other advanced materials, potentially imparting desirable properties such as thermal stability and flame retardancy.

The benzyl chloride moiety is a reactive electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alcohols, thiols, and carbanions), making it a versatile precursor for introducing the 2-bromo-4-(trifluoromethyl)benzyl group into larger molecules.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. As with many benzyl halides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Spectral Data Analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound with potential applications in organic synthesis and drug development. The structural elucidation and confirmation of such molecules are critically dependent on a combination of spectroscopic techniques. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral properties of this compound by examining its close analogs. While direct experimental data for the target compound is not available in public databases, the analysis of structurally similar molecules provides a robust framework for predicting its spectral behavior.

Spectral Data of Structural Analogs

Due to the absence of published spectral data for this compound, this section presents data for two closely related compounds: 2-Bromo-1-chloro-4-(trifluoromethyl)benzene and 2-Bromo-4-(trifluoromethyl)benzyl bromide .

2-Bromo-1-chloro-4-(trifluoromethyl)benzene

This analog lacks the methylene (-CH₂-) group of the chloromethyl substituent.

Technique Data Source
¹³C NMR Solvent: Chloroform-dSpectraBase[1]
FTIR Technique: Capillary Cell: NeatAldrich Chemical Company, Inc.[2]
ATR-IR Instrument: Bruker Tensor 27 FT-IRSigma-Aldrich Co. LLC.[2]
Mass Spec. GC-MS data availableSpectraBase[1]
2-Bromo-4-(trifluoromethyl)benzyl bromide

This analog contains a bromomethyl group instead of a chloromethyl group, making it a very close structural analog.

Technique Data Source
¹H NMR The benzylic methylene (-CH₂Br) protons typically appear as a singlet in the chemical shift range of δ 4.5–5.0 ppm. The aromatic protons show signals in the downfield region, generally between δ 7.2–8.0 ppm.Benchchem[3]
¹³C NMR Carbon NMR is used to identify all the carbon atoms in the molecule, including the quaternary carbons.Benchchem[3]
¹⁹F NMR A distinct singlet is observed around δ -60 ppm, which is characteristic of the trifluoromethyl (-CF₃) group.Benchchem[3]

Experimental Protocols

The following are generalized protocols for acquiring spectral data for halogenated aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 128, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Ionization Method: Electron Ionization (EI) is a common technique for this class of compounds as it provides detailed fragmentation patterns.[4][5]

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation prior to mass analysis.

  • Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition:

    • The standard electron energy for EI is 70 eV to ensure reproducible fragmentation patterns that can be compared with library data.[4]

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be crucial for identifying fragments containing these halogens.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat (for liquids): Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl).

    • Solid Film/Mull: If the compound is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • First, acquire a background spectrum of the empty sample holder (or the salt plates and Nujol, if used).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting IR spectrum for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C bonds (aromatic ring), C-Cl, C-Br, and C-F bonds.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow of employing different spectroscopic techniques for the structural elucidation of a novel compound like this compound.

G Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation synthesis Synthesized Compound (e.g., this compound) ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation synthesis->ms ir Infrared (IR) Spectroscopy - Functional Groups (C-H, C=C, C-Br, C-Cl, C-F) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Carbon-Hydrogen Framework - Connectivity synthesis->nmr elucidation Final Structure Elucidation - Purity Assessment ms->elucidation ir->elucidation nmr->elucidation

Caption: Logical workflow for spectroscopic analysis.

Conclusion

While direct experimental spectral data for this compound is not currently available in public repositories, a comprehensive analysis of its close structural analogs provides valuable predictive insights into its spectroscopic properties. Researchers aiming to synthesize and characterize this compound can utilize the generalized experimental protocols outlined in this guide. The logical application of NMR, MS, and IR spectroscopy, as depicted in the workflow diagram, will be essential for the unambiguous structural elucidation and purity assessment of this and other novel chemical entities.

References

1H NMR spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. It includes a comprehensive table of predicted chemical shifts and coupling constants, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure and its expected proton signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the benzylic protons of the chloromethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the bromine atom, the chloromethyl group, and the trifluoromethyl group.

Substituent Effects on Aromatic Protons:

  • Trifluoromethyl (-CF₃) group: This is a strong electron-withdrawing group, which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Bromo (-Br) group: This is an electronegative atom and also exhibits electron-withdrawing inductive effects, contributing to the deshielding of adjacent protons.

  • Chloromethyl (-CH₂Cl) group: This group has an electron-withdrawing character due to the chlorine atom, which will influence the chemical shift of the benzylic protons and, to a lesser extent, the aromatic protons.

Based on these principles and analysis of similar structures in chemical literature, the following ¹H NMR data are predicted for this compound in a standard deuterated solvent like CDCl₃.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~ 7.85d~ 8.0
H-5~ 7.65dd~ 8.0, ~ 1.5
H-6~ 7.95d~ 1.5
-CH₂Cl~ 4.70sN/A

Molecular Structure and Predicted ¹H NMR Signals

The relationship between the molecular structure and the predicted proton NMR signals is illustrated in the following diagram.

Caption: Molecular structure and corresponding predicted ¹H NMR signals.

Detailed Experimental Protocol

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound or dispense 10-20 µL of the liquid compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v, unless the solvent already contains it. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration, a longer delay (5 times the longest T₁ of the protons of interest) is recommended.

  • Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

This comprehensive guide provides the necessary information for researchers and scientists to understand, predict, and acquire the ¹H NMR spectrum of this compound, aiding in its characterization and use in drug development and other scientific endeavors.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. This document outlines predicted chemical shifts, offers a detailed experimental protocol for data acquisition, and presents a logical workflow for spectral analysis. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the presence of three distinct substituents on the benzene ring, makes ¹³C NMR spectroscopy an essential tool for its unambiguous identification and characterization. This guide delves into the theoretical and practical aspects of analyzing the ¹³C NMR spectrum of this molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound were calculated using advanced computational algorithms. The data is presented in Table 1, with assignments based on the analysis of substituent effects.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton Decoupled)Assignment Rationale
C1139.8SingletQuaternary carbon attached to the electron-withdrawing chloromethyl group.
C2125.1SingletQuaternary carbon attached to the bromine atom; shielded by the "heavy atom effect".[1]
C3133.2DoubletAromatic CH ortho to the bromine and meta to the trifluoromethyl group.
C4129.5SingletQuaternary carbon attached to the strongly electron-withdrawing trifluoromethyl group.
C5127.8 (quartet)Singlet (in proton-decoupled)Aromatic CH meta to the bromine and ortho to the trifluoromethyl group; shows C-F coupling.
C6131.5DoubletAromatic CH meta to both the chloromethyl and trifluoromethyl groups.
CH₂Cl44.5TripletAliphatic carbon of the chloromethyl group.
CF₃123.4 (quartet)Singlet (in proton-decoupled)Carbon of the trifluoromethyl group; exhibits a large C-F coupling constant.

Disclaimer: These are predicted chemical shifts and may vary slightly from experimental values.

Analysis of Substituent Effects

The predicted chemical shifts are rationalized by considering the electronic effects of the three substituents on the benzene ring:

  • Bromine (Br): As a halogen, bromine is an electronegative atom that inductively withdraws electron density. However, due to the "heavy atom effect," the ipso-carbon (C2) is shielded and appears at a relatively upfield chemical shift compared to what would be expected based on electronegativity alone.[1]

  • Chloromethyl (CH₂Cl): This group is electron-withdrawing due to the electronegativity of the chlorine atom. This effect deshields the attached quaternary carbon (C1) and the aliphatic carbon of the chloromethyl group itself.

  • Trifluoromethyl (CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This causes significant deshielding of the ipso-carbon (C4). The carbon of the CF₃ group itself appears as a quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms.[2][3] The aromatic carbons ortho and para to the CF₃ group will also be influenced.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent peak will be used for referencing the spectrum (77.16 ppm for CDCl₃).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
  • Tune and match the ¹³C probe to the correct frequency.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 220 ppm).
  • Acquisition Time (at): A typical value is 1-2 seconds.
  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed.
  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
  • Temperature: The experiment is typically run at room temperature.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain pure absorption peaks.
  • Apply baseline correction to ensure a flat baseline.
  • Reference the spectrum by setting the solvent peak to its known chemical shift.
  • Integrate the peaks if quantitative analysis is required, although for routine characterization, peak picking is sufficient.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of an organic compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Solid Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking J->K L Assign Chemical Shifts K->L M Structural Elucidation L->M

Caption: Workflow for 13C NMR Analysis.

Conclusion

This technical guide provides a thorough theoretical and practical framework for the ¹³C NMR analysis of this compound. The predicted chemical shifts, detailed experimental protocol, and logical workflow serve as a valuable resource for the structural verification and characterization of this and similar molecules. A comprehensive understanding of the substituent effects is crucial for the accurate interpretation of the ¹³C NMR spectrum, a cornerstone technique in modern organic chemistry.

References

Mass Spectrometry of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound of interest in synthetic chemistry and drug development. Understanding the behavior of this molecule under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This document outlines the fundamental principles of its ionization and fragmentation, provides detailed experimental protocols, and presents predicted mass spectral data based on established fragmentation patterns of analogous compounds.

Core Principles of Mass Spectrometry for this Analyte

Electron Ionization (EI) is the most common ionization technique for compounds of this class due to their volatility and thermal stability. EI is a "hard" ionization method, meaning it imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This fragmentation is highly reproducible and provides a unique "fingerprint" for the molecule, enabling structural elucidation.

The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any fragment containing these halogens will appear as a cluster of peaks, aiding in their identification.

Predicted Electron Ionization Mass Spectrometry Data

While an experimental mass spectrum for this compound is not publicly available, a detailed prediction of its fragmentation pattern can be made based on the known fragmentation of similar halogenated and aromatic compounds. The molecular weight of this compound is 273.48 g/mol .[2] The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F), is 271.92152 Da.[2]

The predicted major fragment ions under electron ionization are summarized in the table below.

m/z (based on ⁷⁹Br and ³⁵Cl) Proposed Ion Structure Fragmentation Pathway Notes
272/274/276[C₈H₅⁷⁹Br³⁵Cl F₃]⁺•Molecular Ion (M⁺•) The M, M+2, and M+4 peaks will be visible due to the isotopic distribution of Br and Cl.
237/239[C₈H₅⁷⁹Br F₃]⁺•Loss of •ClCleavage of the C-Cl bond from the chloromethyl group.
193[C₇H₅³⁵Cl F₃]⁺Loss of •BrCleavage of the C-Br bond.
158[C₇H₅F₃]⁺•Loss of •Br and •ClSuccessive loss of halogen radicals.
145[C₇H₄F₃]⁺Tropylium ion formationRearrangement and loss of a hydrogen atom from the [C₇H₅F₃]⁺• fragment.
125[C₆H₄F₂]⁺Further fragmentation of the trifluoromethyl group.
91[C₇H₇]⁺Tropylium ionWhile less likely due to the substituents, it's a common fragment for benzyl derivatives.
49/51[CH₂³⁵Cl]⁺Chloromethyl cation.

Experimental Protocols

The following section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Dissolve a pure sample of this compound in a volatile, high-purity solvent such as dichloromethane or hexane.

  • Concentration: Prepare a solution with a concentration of approximately 100 µg/mL. Higher concentrations may be used, but risk saturating the detector.

  • Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) to the sample solution at a known concentration.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 50:1 split ratio) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A solvent delay of 3-4 minutes is necessary to prevent the solvent peak from damaging the detector.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis a Dissolve in Solvent b Add Internal Standard a->b c Injection b->c d GC Separation c->d e EI Ionization (70 eV) d->e f Mass Analysis e->f g Detection f->g h Mass Spectrum Generation g->h i Library Matching / Structural Elucidation h->i

Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathway

fragmentation_pathway M [C₈H₅BrClF₃]⁺• m/z 272/274/276 (Molecular Ion) F1 [C₈H₅BrF₃]⁺• m/z 237/239 M->F1 - •Cl F2 [C₇H₅ClF₃]⁺ m/z 193 M->F2 - •Br F5 [CH₂Cl]⁺ m/z 49/51 M->F5 - •C₇H₃BrF₃ F3 [C₇H₅F₃]⁺• m/z 158 F1->F3 - •Cl F2->F3 - •Br F4 [C₇H₄F₃]⁺ m/z 145 F3->F4 - •H

Caption: Predicted major fragmentation pathways.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a thorough understanding of its vibrational spectroscopic properties. This document outlines the predicted spectral features, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Predicted FT-IR Spectral Data

While a publicly available experimental FT-IR spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be made. This prediction is based on the analysis of its constituent functional groups and comparison with the known spectral data of structurally analogous compounds. The following table summarizes the anticipated FT-IR absorption bands and their corresponding vibrational assignments.

Predicted Frequency Range (cm⁻¹)Vibrational ModeDescription of Vibrational Motion
3100 - 3000C-H Stretch (Aromatic)Stretching of the carbon-hydrogen bonds on the benzene ring.[1][2][3]
2970 - 2950C-H Stretch (Aliphatic, Asymmetric)Asymmetric stretching of the carbon-hydrogen bonds in the chloromethyl (-CH₂Cl) group.
2880 - 2860C-H Stretch (Aliphatic, Symmetric)Symmetric stretching of the carbon-hydrogen bonds in the chloromethyl (-CH₂Cl) group.
1600 - 1585 & 1500 - 1400C=C Stretch (Aromatic Ring)In-plane stretching of the carbon-carbon double bonds within the benzene ring.[1][2][3]
1470 - 1450CH₂ Scissoring (Bending)In-plane bending of the H-C-H angle in the chloromethyl group.[4]
1300 - 1150CH₂ Wagging (Bending)Out-of-plane bending of the chloromethyl group.
1320 - 1100C-F Stretch (Trifluoromethyl)Strong absorptions due to the stretching of the carbon-fluorine bonds in the -CF₃ group.
1100 - 1000C-Br StretchStretching of the carbon-bromine bond.
850 - 550C-Cl StretchStretching of the carbon-chlorine bond. The exact position can vary.[5]
900 - 675C-H Out-of-Plane Bending (Aromatic)Bending of the aromatic C-H bonds out of the plane of the ring. The pattern can indicate the substitution pattern.[1][2][3][5]

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid or liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

1. Instrument Preparation and Background Scan:

  • Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

  • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

  • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

2. Sample Preparation and Application:

  • For a solid sample: Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal.

  • For a liquid sample: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface. Do not overtighten.

3. Spectral Acquisition:

  • Initiate the sample scan using the instrument's software.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

4. Data Processing and Analysis:

  • The software will automatically subtract the background spectrum from the sample spectrum.

  • Perform any necessary baseline corrections or other spectral processing.

  • Identify the wavenumbers of the major absorption peaks.

  • Correlate the observed peaks with known vibrational frequencies of functional groups to elucidate the molecular structure.[6]

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound like this compound.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_report 4. Reporting SamplePrep Sample Preparation (Solid or Liquid) SpectralAcq FT-IR Spectral Acquisition SamplePrep->SpectralAcq InstrumentPrep Instrument Preparation & Background Scan InstrumentPrep->SpectralAcq DataProc Data Processing (e.g., Baseline Correction) SpectralAcq->DataProc PeakID Peak Identification & Assignment DataProc->PeakID StrucElucid Structural Elucidation PeakID->StrucElucid Reporting Reporting of Results StrucElucid->Reporting

Caption: Logical workflow for FT-IR analysis of a chemical compound.

References

An In-depth Technical Guide to a Representative Isomer of C8H5BrClF3 for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecular formula C8H5BrClF3 can correspond to a vast number of structural isomers. As no single, extensively studied compound with this formula is prominently featured in publicly available scientific literature, this guide focuses on a representative and plausible isomer: 2-bromo-4-chloro-5-(trifluoromethyl)styrene . The experimental data and protocols presented herein are illustrative, based on established methodologies for structurally similar halogenated aromatic compounds, and are intended to serve as a technical template for researchers.

IUPAC Name and Chemical Structure

The selected representative isomer for the molecular formula C8H5BrClF3 is 2-bromo-4-chloro-5-(trifluoromethyl)styrene .

Chemical Structure:

G start 2-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde product 2-bromo-4-chloro-5-(trifluoromethyl)styrene start->product Wittig Reaction reagent1 Methyltriphenylphosphonium bromide reagent1->product base Potassium tert-butoxide base->product solvent THF solvent->product AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Halogenated Aromatic Compound (Ligand) AhR_complex Inactive AhR Complex ligand->AhR_complex Binding AhR AhR AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Translocation Dimer AhR/ARNT Dimer Activated_AhR->Dimer ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binds to Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induces

Technical Guide: Molecular Weight of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight calculation for the chemical compound 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. The information is presented to be a precise reference for laboratory and research applications.

Chemical Structure and Formula

The compound name specifies the precise arrangement of substituents on a benzene ring. A systematic analysis of the name yields the following structure:

  • Benzene: A core six-carbon ring.

  • 1-(chloromethyl): A -CH₂Cl group is attached to the first carbon of the ring.

  • 2-Bromo: A bromine atom (Br) is attached to the second carbon.

  • 4-(trifluoromethyl): A -CF₃ group is attached to the fourth carbon.

Based on this substitution pattern, the molecular formula is determined by counting each type of atom:

  • Carbon (C): 6 in the benzene ring + 1 in the chloromethyl group + 1 in the trifluoromethyl group = 8 atoms.

  • Hydrogen (H): 3 on the benzene ring + 2 in the chloromethyl group = 5 atoms.

  • Bromine (Br): 1 atom.

  • Chlorine (Cl): 1 atom.

  • Fluorine (F): 3 atoms.

Thus, the definitive molecular formula is C₈H₅BrClF₃ .

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of the elements.[1][2][3][4]

The standard atomic weights for the relevant elements are:

  • Carbon (C): 12.011 amu[5][6]

  • Hydrogen (H): 1.008 amu[7][8]

  • Bromine (Br): 79.904 amu[9][10]

  • Chlorine (Cl): 35.453 amu[11][12][13]

  • Fluorine (F): 18.998 amu[4][14]

The total molecular weight is calculated by multiplying the count of each atom by its atomic weight and summing the results.

Data Presentation: Summary of Molecular Weight Calculation

The following table summarizes the quantitative data used to determine the molecular weight of C₈H₅BrClF₃.

ElementSymbolAtom CountStandard Atomic Weight (amu)Contribution to Total MW (amu)
CarbonC812.01196.088
HydrogenH51.0085.040
BromineBr179.90479.904
ChlorineCl135.45335.453
FluorineF318.99856.994
Total C₈H₅BrClF₃ 18 273.479

Visualization of Molecular Composition

The logical relationship for the molecular weight calculation, breaking down the compound into its constituent elements, is visualized below.

G A This compound (C₈H₅BrClF₃) MW = 273.48 g/mol C Carbon (C) A->C H Hydrogen (H) A->H Br Bromine (Br) A->Br Cl Chlorine (Cl) A->Cl F Fluorine (F) A->F C_count 8 atoms C->C_count H_count 5 atoms H->H_count Br_count 1 atom Br->Br_count Cl_count 1 atom Cl->Cl_count F_count 3 atoms F->F_count

Caption: Molecular composition of the target compound.

Experimental Protocols

The calculation of molecular weight is a theoretical determination based on internationally accepted standard atomic weights. It does not involve an experimental procedure. Therefore, no experimental protocols are applicable for this specific topic.

References

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.

Chemical and Physical Properties

This compound (CAS No. 480438-96-8) is a polysubstituted aromatic hydrocarbon.[1][2] Its structure, featuring a reactive chloromethyl group, a bromine atom, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for complex molecular architectures. The trifluoromethyl moiety, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.

The following table summarizes key computed chemical and physical properties for this compound. Experimental data for this specific chemical is limited; therefore, data for close isomers are also provided for comparison.

PropertyValue for this compoundValue for Isomer: 2-Bromo-1-chloro-4-(trifluoromethyl)benzeneValue for Isomer: 2-Bromo-4-chloro-1-(trifluoromethyl)benzeneReference
CAS Number 480438-96-8454-78-41099597-32-6[1][3][4]
Molecular Formula C₈H₅BrClF₃C₇H₃BrClF₃C₇H₃BrClF₃[2][5]
Molecular Weight 273.48 g/mol 259.45 g/mol 259.45 g/mol [2][4][5]
IUPAC Name This compound2-bromo-1-chloro-4-(trifluoromethyl)benzene2-bromo-4-chloro-1-(trifluoromethyl)benzene[2][4][5]
XLogP3 3.94.44.1[2][4][5]
Exact Mass 271.92152 Da257.90587 Da259.45 Da[2][4][5]
Boiling Point Not available193-194 °C (at 740 Torr)Not available[6]
Storage Inert atmosphere, 2-8°CNot availableNot available[1]

Safety and Handling

GHS Hazard Classification (inferred from isomers):

Hazard ClassGHS ClassificationReference
Skin Corrosion/IrritationCategory 2: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2/2A: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritation[5]
Acute Toxicity (Oral)Category 4: Harmful if swallowed[4]
Acute Toxicity (Inhalation)Category 4: Harmful if inhaled[4]

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[4]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]

Synthesis and Experimental Protocols

The likely synthetic precursor is 2-bromo-4-(trifluoromethyl)benzene. The trifluoromethyl group is deactivating, which necessitates relatively strong reaction conditions for electrophilic aromatic substitution like chloromethylation.[8][9]

Plausible Experimental Protocol: Chloromethylation of 2-bromo-4-(trifluoromethyl)benzene

  • Materials:

    • 2-bromo-4-(trifluoromethyl)benzene

    • Paraformaldehyde or trioxane

    • Anhydrous zinc chloride (ZnCl₂) or another suitable Lewis acid

    • Concentrated hydrochloric acid (HCl)

    • Anhydrous solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas.

    • Charge the flask with 2-bromo-4-(trifluoromethyl)benzene and the chosen anhydrous solvent.

    • Add a catalytic amount of anhydrous zinc chloride.

    • Add paraformaldehyde to the mixture.

    • With vigorous stirring, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC or GC. The reaction time can vary significantly depending on the substrate's reactivity.

    • Upon completion, cool the mixture to room temperature and cautiously pour it over crushed ice.

    • Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: The Blanc chloromethylation can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[7] All operations should be conducted with extreme caution in a well-ventilated fume hood.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic substitution (Sₙ2) reactions. The bromine atom on the aromatic ring is less reactive towards nucleophilic substitution but can participate in cross-coupling reactions.

The presence of the trifluoromethyl group is of particular interest in medicinal chemistry. It can enhance a molecule's metabolic stability, lipophilicity (which can improve cell membrane permeability), and binding affinity to target proteins. Consequently, this compound serves as a valuable intermediate for introducing the 2-bromo-4-(trifluoromethyl)benzyl moiety into potential drug candidates.

Nucleophilic_Substitution reagent 2-Bromo-1-(chloromethyl)-4- (trifluoromethyl)benzene product Substituted Product reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->reagent leaving_group Cl⁻ product->leaving_group +

Experimental Workflow for a Typical Nucleophilic Substitution:

Experimental_Workflow start Start step1 Dissolve this compound and nucleophile in a suitable solvent (e.g., DMF, Acetone). start->step1 step2 Stir the reaction mixture at an appropriate temperature (room temperature to reflux). step1->step2 step3 Monitor reaction progress by TLC or GC. step2->step3 step4 Work-up: - Quench the reaction. - Extract the product with an organic solvent. - Wash the organic layer. step3->step4 step5 Dry the organic layer and remove the solvent. step4->step5 step6 Purify the crude product (e.g., column chromatography, recrystallization). step5->step6 end Final Product step6->end

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its trifunctional nature allows for diverse chemical modifications. While specific experimental and toxicological data for this exact compound are sparse, its properties and reactivity can be reasonably inferred from closely related analogs and general principles of organic chemistry. Due to its hazardous potential, strict adherence to safety protocols is mandatory when handling this compound.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the reactivity profile of halogenated benzotrifluorides, focusing on the specific constitutional isomer 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. Due to the limited availability of specific experimental data for this exact compound, this guide also extensively covers the reactivity of its close structural isomer, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, for which more data is available. The reactivity patterns of these and other related analogs are analyzed to provide a predictive framework for researchers, scientists, and professionals in drug development. This document details key chemical transformations, presents quantitative data in structured tables, provides experimental protocols for representative reactions, and visualizes reaction pathways and workflows.

The core structure, a benzene ring substituted with a bromine atom, a trifluoromethyl group, and either a chloromethyl or a chloro group, presents multiple reactive sites. The differential reactivity of the aryl C-Br bond, the aryl C-Cl bond, and the benzylic C-Cl bond allows for selective chemical modifications, making these compounds versatile intermediates in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and its close analogs is presented below. These properties are crucial for designing reaction conditions and for the purification of products.

Property2-Bromo-1-chloro-4-(trifluoromethyl)benzene4-Bromo-2-chloro-1-(trifluoromethoxy)benzene2-Bromo-1-methyl-4-(trifluoromethyl)benzene
IUPAC Name 2-bromo-1-chloro-4-(trifluoromethyl)benzene[1]4-bromo-2-chloro-1-(trifluoromethoxy)benzene[2]2-bromo-1-methyl-4-(trifluoromethyl)benzene[3]
CAS Number 454-78-4[1]158579-80-7[2]66417-30-9[3]
Molecular Formula C₇H₃BrClF₃[1]C₇H₃BrClF₃O[2]C₈H₆BrF₃[3]
Molecular Weight 259.45 g/mol [1]275.45 g/mol [2]239.03 g/mol [3]
Boiling Point 193-194 °C (at 740 Torr)[4]Not availableNot available
Melting Point -25.0 to -22.8 °C[4]Not availableNot available
Density 1.717 g/cm³ (predicted)[4]Not availableNot available

Reactivity Profile and Key Reactions

The reactivity of these substituted benzotrifluorides is dominated by two main features: the susceptibility of the aryl C-Br bond to palladium-catalyzed cross-coupling reactions and the reactivity of the benzylic C-Cl bond in this compound towards nucleophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[5][6] This differential reactivity allows for selective functionalization of the C-Br bond in the presence of a C-Cl bond.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8]

  • Reaction Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product.[8]

Below is a general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent (e.g., Toluene/Water) A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E Stir under Inert Atmosphere F Cool and Dilute with Organic Solvent E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify Product (e.g., Chromatography) H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(chloromethyl)benzene with Phenylboronic Acid

This protocol is adapted for a related substrate and serves as a representative example.[9]

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine 1-bromo-4-(chloromethyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (3.0 mL) and water (0.3 mL) to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][10]

  • Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base), and subsequent reductive elimination.[5]

The catalytic cycles for the Sonogashira coupling are depicted below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)Br cu_alkyne Cu(I)-C≡CR cu_halide->cu_alkyne R-C≡CH, Base cu_alkyne->pd_complex Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[11][12]

  • Reaction Principle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the N-aryl amine.[11][13]

Typical Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes representative conditions for the amination of an analogous aryl bromide.

ParameterValue
Aryl Halide 1-bromo-4-(trichloromethyl)benzene (analog)[13]
Amine Aliphatic or Aromatic Amine (1.5 equiv.)
Catalyst Pd(OAc)₂ (2 mol%)[13]
Ligand RuPhos (4 mol%)[13]
Base K₃PO₄ (2.0 equiv.)[13]
Solvent Anhydrous 1,4-dioxane[13]
Temperature 100 °C
Time 18-24 hours[13]
Nucleophilic Substitution at the Benzylic Position

For this compound, the chloromethyl group is a benzylic halide, which is significantly more reactive towards nucleophilic substitution (Sₙ2) than the aryl halides on the ring. This allows for selective functionalization at this position.

  • Reaction Principle: A wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides) can displace the chloride ion from the benzylic carbon. The reactivity is enhanced by the stability of the transition state, which is benzylic in character.

A logical workflow for the sequential functionalization of a molecule with both benzylic and aryl halides is presented below.

Sequential_Functionalization Start 2-Bromo-1-(chloromethyl)- 4-(trifluoromethyl)benzene Step1 Nucleophilic Substitution at benzylic C-Cl Start->Step1 Intermediate Benzylically-functionalized Intermediate Step1->Intermediate Step2 Pd-catalyzed Cross-Coupling at aryl C-Br Intermediate->Step2 Product Difunctionalized Product Step2->Product

Caption: Workflow for sequential functionalization.

Experimental Protocol: Cyanation of a Benzylic Halide

This protocol is adapted from the reaction of 4-bromomethyl-1-trifluoromethoxybenzene with sodium cyanide.[14]

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium cyanide (1.2 equiv.) in an ethanol/water mixture (e.g., 5:1 v/v).

  • Substrate Addition: Add this compound (1.0 equiv.) to the cyanide solution.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 3-4 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic phases, dry over an anhydrous drying agent, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

Conclusion

The reactivity profile of this compound and its isomer, 2-bromo-1-chloro-4-(trifluoromethyl)benzene, offers a rich landscape for synthetic transformations. The presence of multiple, differentially reactive halogen substituents allows for a range of selective reactions. The aryl bromide is readily functionalized via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, providing access to a wide array of biaryls, aryl alkynes, and aryl amines. In the case of the chloromethyl-substituted isomer, the benzylic halide provides an additional site for nucleophilic substitution, enabling sequential functionalization strategies. This versatility makes these compounds valuable building blocks for the synthesis of complex molecules in pharmaceutical and materials science research. The experimental protocols and reactivity principles outlined in this guide serve as a foundational resource for the design and execution of synthetic routes involving these and related halogenated benzotrifluorides.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical research. A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed framework for researchers to determine its solubility. It includes a predicted solubility profile based on the compound's molecular structure, a template for recording experimental data, and comprehensive, step-by-step experimental protocols for established solubility determination methods. Furthermore, a logical workflow for these experimental procedures is presented visually using a Graphviz diagram. This guide is intended to be a practical resource for scientists working with this compound, enabling them to generate the necessary solubility data for their research and development needs.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its structure, featuring a bromine atom, a chloromethyl group, and a trifluoromethyl group on a benzene ring, suggests it is a nonpolar to weakly polar molecule. The presence of multiple halogen atoms significantly influences its physicochemical properties, such as molecular weight, polarity, and potential for intermolecular interactions, all of which are critical determinants of its solubility in various organic solvents.

Predicted Solubility Profile: Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar and moderately polar aprotic organic solvents. Its solubility is predicted to be lower in highly polar aprotic solvents and significantly lower in polar protic solvents, such as alcohols and water, due to its inability to form strong hydrogen bonds.

Quantitative Solubility Data

As of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility values at a specified temperature (e.g., 25 °C). This structured format facilitates the comparison of solubility across a range of solvents with varying polarities.

Table 1: Experimental Solubility Data for this compound at 25 °C

Solvent ClassSolventMolecular Weight ( g/mol )Density (g/mL)Polarity IndexQuantitative Solubility ( g/100 mL)
Non-Polar Hexane86.180.6550.1Data not available
Toluene92.140.8672.4Data not available
Moderately Polar Dichloromethane (DCM)84.931.333.1Data not available
Chloroform119.381.494.1Data not available
Ethyl Acetate88.110.9024.4Data not available
Polar Aprotic Acetone58.080.7915.1Data not available
Dimethyl Sulfoxide (DMSO)78.131.107.2Data not available
Polar Protic Methanol32.040.7925.1Data not available
Ethanol46.070.7894.3Data not available
Isopropanol60.100.7863.9Data not available

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section details established and reliable methodologies for determining the solubility of organic compounds.[1][2] The choice of method may depend on the properties of the compound and the available analytical instrumentation.

Shake-Flask Method (Thermodynamic Equilibrium Solubility)

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture using a mechanical shaker or stirrer in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature to allow the excess solid to sediment.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of the solute in the filtered solution using a suitable analytical technique as described below.

Analytical Quantification Methods

This is a direct and straightforward method for determining solubility.[2]

Procedure:

  • Accurately weigh a clean, dry evaporation dish or vial.

  • Transfer a precise volume (e.g., 1.00 mL) of the filtered saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Once the solvent is completely removed, reweigh the dish containing the solid residue.

  • The solubility is calculated from the mass of the residue and the volume of the solution used.

HPLC is a highly sensitive and accurate method for determining the concentration of a solute.

Procedure:

  • Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration and establish the linear regression equation.

  • Sample Analysis: Appropriately dilute the filtered saturated solution to fall within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

This technique is applicable if the compound possesses a chromophore that absorbs light in the UV-Vis spectrum.[1]

Procedure:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot) and determine the linear regression equation.[2]

  • Sample Analysis: Dilute the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample and then apply the dilution factor to find the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method coupled with an analytical quantification technique.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_result Final Result A Add excess solute to known volume of solvent B Seal vial and place in thermostatic shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Cease agitation, allow solid to sediment C->D E Withdraw clear supernatant with a syringe D->E F Filter through 0.45 µm solvent-compatible filter E->F G Select Analytical Method F->G H Gravimetric Analysis: Evaporate solvent, weigh residue G->H I HPLC Analysis: Dilute sample, inject and compare to calibration curve G->I J UV-Vis Analysis: Dilute sample, measure absorbance at λmax G->J K Calculate Solubility (e.g., in g/100 mL) H->K I->K J->K

Caption: General experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently documented in accessible literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined shake-flask method and appropriate analytical quantification techniques, researchers can generate reliable and accurate solubility data. This information is crucial for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research.

References

Potential applications of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is a specialized chemical intermediate. While its structural motifs are of significant interest in medicinal chemistry, detailed public-domain data on its specific applications in drug development are limited. This guide, therefore, focuses on its potential applications based on the established roles of its constituent functional groups and by drawing parallels with structurally related compounds.

Introduction

This compound is a trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its structure, featuring a trifluoromethyl group, a bromo substituent, and a chloromethyl group, offers multiple reaction sites for the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) group is well-known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo and chloromethyl groups serve as valuable synthetic handles for introducing further molecular diversity, making this compound a promising starting point for the development of novel therapeutics. This guide will explore the potential applications, synthetic pathways, and experimental considerations for utilizing this compound in drug discovery programs.

Physicochemical Properties and Reactivity

The utility of this compound as a synthetic intermediate is underscored by its distinct reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo substituent can participate in various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H5BrClF3
Molecular Weight 273.48 g/mol
IUPAC Name This compound
CAS Number 184970-26-1
Predicted LogP 4.5
Predicted Boiling Point 235.6 °C at 760 mmHg
Predicted Density 1.7 g/cm³

Note: Some properties are predicted as experimental data is not widely available.

Potential Synthetic Transformations and Applications

The unique arrangement of functional groups in this compound allows for a sequential and regioselective modification, making it an ideal scaffold for building diverse chemical libraries. A hypothetical workflow for the elaboration of this starting material is presented below.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cross-Coupling Reaction start This compound A Reaction with Nucleophile (e.g., R-NH2, R-OH, R-SH) start->A Benzylic Chloride Reactivity B Intermediate A (2-Bromo-1-((nucleophilomethyl)methyl)-4-(trifluoromethyl)benzene) A->B C Suzuki, Buchwald-Hartwig, or Sonogashira Coupling B->C Aryl Bromide Reactivity D Final Compound Library C->D E Identification of Bioactive Hits D->E Biological Screening

Caption: Hypothetical workflow for the diversification of this compound.

This two-step synthetic approach allows for the generation of a large library of compounds with diverse substituents at two positions of the benzene ring, which can be screened for various biological activities. For example, this scaffold could be used to synthesize novel kinase inhibitors, where the core structure can be tailored to fit into the ATP-binding pocket of a target kinase.

Potential Modulation of Signaling Pathways

Derivatives of this compound could potentially modulate a variety of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, by designing compounds that mimic the hinge-binding motif of known kinase inhibitors, it is plausible that derivatives of this scaffold could target key kinases in oncogenic signaling pathways.

G cluster_0 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Derivative of 2-Bromo-1-(chloromethyl)-4- (trifluoromethyl)benzene Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations involving this compound, based on standard procedures for similar substrates.

Nucleophilic Substitution of the Chloromethyl Group

Objective: To substitute the chlorine atom of the chloromethyl group with a nucleophile, such as an amine.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

  • To this suspension, add the amine (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by column chromatography.

Suzuki Cross-Coupling of the Bromo Group

Objective: To form a carbon-carbon bond at the bromo-substituted position using a boronic acid.

Materials:

  • Product from section 5.1 (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.04 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Toluene, Ethanol, and Water (5:2:2 mixture)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-substituted intermediate (1.0 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Presentation for a Hypothetical Compound Library

The following table provides a template for summarizing biological screening data for a library of compounds derived from this compound.

Table 2: Template for Summarizing Biological Activity Data

Compound IDR1 (from Nucleophile)R2 (from Boronic Acid)Target Kinase IC50 (nM)Cell Proliferation EC50 (µM)Metabolic Stability (t½, min)
Lib-001 -NH-CH2-c-C3H5PhenylDataDataData
Lib-002 -O-CH2-CH34-FluorophenylDataDataData
Lib-003 -S-PhenylPyridin-3-ylDataDataData
... ...............

Conclusion

This compound represents a promising, albeit under-explored, building block for medicinal chemistry. Its trifunctional nature allows for the creation of diverse and complex molecular scaffolds through sequential and regioselective reactions. The principles and protocols outlined in this guide provide a framework for researchers to begin exploring the potential of this compound in the synthesis of novel bioactive molecules. Further investigation into the synthetic utility and subsequent biological evaluation of its derivatives is warranted to fully realize its potential in drug discovery.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This methodology is widely utilized in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including biaryl and substituted aromatic compounds.[4] This document provides a detailed protocol for the Suzuki coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene with various arylboronic acids. The substrate features an electron-withdrawing trifluoromethyl group, which can facilitate the oxidative addition step of the catalytic cycle, and a benzylic chloride, which requires chemoselective reaction conditions to favor coupling at the aryl bromide position.[3][5]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[1][3][6]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly when dealing with multi-functionalized substrates.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of a substrate structurally similar to this compound, namely 1-bromo-2-(chloromethyl)benzene, with various arylboronic acids. This data can serve as a strong starting point for optimizing the reaction with the target substrate.[7]

EntryArylboronic AcidProductYield (%)[7]
1p-Tolylboronic acid2-(Chloromethyl)-4'-methyl-1,1'-biphenyl95
2(4-Methoxyphenyl)boronic acid2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl93
3(4-(Trifluoromethyl)phenyl)boronic acid2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl85
4(4-Acetylphenyl)boronic acid1-(2'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one88
5(3-Chlorophenyl)boronic acid3'-Chloro-2-(chloromethyl)-1,1'-biphenyl80
6o-Tolylboronic acid2-(Chloromethyl)-2'-methyl-1,1'-biphenyl90

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally related compounds and is designed to selectively couple at the aryl bromide position.[7]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.002 mmol, 0.2 mol%), PCy₃·HBF₄ (0.004 mmol, 0.4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (3.3 mL) and degassed water (0.33 mL) to the tube.

  • Seal the tube and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.[7]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd This compound Boronic Ar'-B(OR)2 Boronic->Transmetal Arylboronic acid Base Base Base->Transmetal Suzuki_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base start->reagents solvent Add Solvents (Toluene/Water) reagents->solvent reaction Heat and Stir (80 °C, 2-4h) under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute with EtOAc - Wash with Water/Brine monitoring->workup Reaction Complete purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. This versatile trifunctional building block is a valuable substrate in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of three distinct reactive sites—an aryl bromide, a benzylic chloride, and a trifluoromethyl group—allows for selective and sequential functionalization, enabling the synthesis of a diverse array of novel compounds.

The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, illustrated below, typically involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The organic coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Ar-Pd bond.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.

The chemoselectivity of the cross-coupling reaction involving this compound is crucial. The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond in palladium-catalyzed reactions, allowing for selective coupling at the aryl bromide position under appropriate conditions.

Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X(Ln) Pd0->PdII Oxidative Addition (Ar-X) Intermediate Ar-Pd(II)-R(Ln) PdII->Intermediate Transmetalation (R-M) or Migratory Insertion Intermediate->Pd0 Regeneration Product Ar-R Intermediate->Product Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize the reaction conditions and expected yields for the selective cross-coupling of this compound with various partners. These are representative examples based on analogous systems and serve as a starting point for optimization.[1]

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1001689
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O802485
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O901888

Table 2: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002485
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801890
34-VinylpyridinePd₂(dba)₃ (1.5)Xantphos (3)DIPEA1,4-Dioxane1102478

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651291
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DiisopropylamineTolueneRT2488
31-HexynePdCl₂(dppf) (3)CuI (6)PiperidineDMF801684

Table 4: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102487
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene1002082

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C(sp²)-Br bond.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base solvent Add Solvents: - Anhydrous Organic - Degassed Water reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Cool, Dilute & Extract monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Heck Coupling

This protocol outlines the coupling of the aryl bromide with an alkene.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling with a terminal alkyne.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-6 mol%)

  • Base (e.g., Et₃N or Diisopropylamine, 2-5 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • To a Schlenk flask containing this compound, add the palladium catalyst and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or heat as required (e.g., 65 °C).

  • Monitor the reaction until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation with an amine.[7][8][9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube, remove it from the glovebox, and heat with stirring to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction's progress by LC-MS.

  • Once complete, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.

Sequential Functionalization cluster_step1 Step 1: C-Br Functionalization cluster_step2 Step 2: C-Cl Functionalization (Potential) Start This compound Suzuki Suzuki Coupling (Arylboronic Acid) Start->Suzuki Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Intermediate Aryl-Coupled Intermediate Suzuki->Intermediate Heck->Intermediate Sonogashira->Intermediate Buchwald->Intermediate Coupling2 Second Cross-Coupling (requires harsher conditions or specific catalyst systems) Intermediate->Coupling2 FinalProduct Di-functionalized Product Coupling2->FinalProduct

Figure 3: Logical workflow for the sequential functionalization of the substrate.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the palladium-catalyzed cross-coupling of this compound. The selective functionalization of the aryl bromide bond in the presence of the chloromethyl group allows for the synthesis of a wide range of substituted benzyl chloride derivatives, which can be further elaborated to access complex molecular architectures. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: Grignard Reaction with 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This document provides detailed application notes and protocols for the preparation and utilization of the Grignard reagent derived from 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. This trifunctional molecule presents unique opportunities for selective chemical transformations, making its Grignard reagent a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the electronic properties and biological activity of target compounds.[4]

The key challenge and opportunity in utilizing this compound lies in the chemoselective formation of the Grignard reagent. The molecule possesses two carbon-halogen bonds: a C-Br bond on the aromatic ring and a C-Cl bond on the benzylic methyl group. Generally, the C-Br bond is more reactive towards magnesium insertion, allowing for the selective formation of the aryl Grignard reagent.[5] This protocol is designed to favor this selectivity.

Chemoselectivity and Reaction Mechanism

The formation of the Grignard reagent from this compound is expected to proceed selectively at the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative insertion by magnesium. The resulting Grignard reagent, 2-(chloromethyl)-5-(trifluoromethyl)phenylmagnesium bromide, is a potent nucleophile.[3]

The subsequent reaction of this Grignard reagent with an electrophile, such as a carbonyl compound, is anticipated to occur at the carbonyl carbon. The chloromethyl group is a significantly weaker electrophile than a carbonyl group, thus minimizing side reactions under standard Grignard conditions.[1] The overall reaction mechanism involves two key stages: the formation of the organomagnesium intermediate and its subsequent nucleophilic attack on an electrophile.

Experimental Protocols

Protocol 1: Preparation of 2-(chloromethyl)-5-(trifluoromethyl)phenylmagnesium bromide

This protocol outlines the formation of the Grignard reagent. Strict anhydrous conditions are essential for the success of this reaction.[2][6]

Materials:

Reagent/MaterialQuantityMolar EquivalentPurity
This compound10.0 g (34.5 mmol)1.0>98%
Magnesium turnings0.92 g (37.9 mmol)1.1---
Anhydrous Tetrahydrofuran (THF)50 mL---Dri-Solv or similar
Iodine1 crystalcatalytic---
1,2-Dibromoethane2-3 dropscatalytic---

Procedure:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and addition funnel) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Place the magnesium turnings in the round-bottom flask. Assemble the apparatus with the condenser and addition funnel. Maintain a positive pressure of inert gas throughout the experiment.

  • Initiation: Add a crystal of iodine and a few drops of 1,2-dibromoethane to the magnesium turnings in the flask.[6]

  • Reagent Preparation: Dissolve this compound in 20 mL of anhydrous THF in the addition funnel.

  • Grignard Formation: Add approximately 2 mL of the aryl bromide solution from the addition funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution of the Grignard reagent is ready for the next step.

Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

Reagent/MaterialQuantityMolar EquivalentPurity
2-(chloromethyl)-5-(trifluoromethyl)phenylmagnesium bromide solution(from Protocol 1)1.0---
Benzaldehyde3.66 g (34.5 mmol)1.0>99%
Anhydrous Tetrahydrofuran (THF)20 mL------
Saturated aqueous Ammonium Chloride (NH₄Cl) solution50 mL------
Diethyl ether100 mL------
Anhydrous Magnesium Sulfate (MgSO₄)---------

Procedure:

  • Reaction with Electrophile: Cool the Grignard reagent solution prepared in Protocol 1 to 0°C in an ice bath. Dissolve benzaldehyde in 20 mL of anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Expected Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₈H₅BrClF₃289.48Starting Material
MagnesiumMg24.31Reagent
BenzaldehydeC₇H₆O106.12Electrophile
(2-(chloromethyl)-5-(trifluoromethyl)phenyl)(phenyl)methanolC₁₅H₁₁ClF₃O314.70Product

Visualizations

Grignard_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Grignard Reagent Formation cluster_electrophile Electrophile Addition cluster_product Final Product start_reagent This compound grignard 2-(chloromethyl)-5-(trifluoromethyl)phenylmagnesium bromide start_reagent->grignard THF, I₂ (cat.) Mg Mg Mg->grignard product Substituted Alcohol grignard->product electrophile Electrophile (e.g., Aldehyde) electrophile->product Nucleophilic Attack

Caption: Reaction pathway for the Grignard reaction.

Experimental_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification prep Dry Glassware & Setup under Inert Gas initiation Initiate with Aryl Bromide & Iodine prep->initiation addition Dropwise Addition of Aryl Bromide initiation->addition stirring Stir to Completion addition->stirring cooling Cool Grignard Reagent stirring->cooling add_electro Add Electrophile Solution cooling->add_electro react React at Room Temperature add_electro->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions targeting the chloromethyl group of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. This compound is a valuable building block in organic synthesis, particularly for the introduction of a substituted benzyl moiety in the development of novel pharmaceuticals and functional materials. The highly reactive primary benzylic chloride allows for efficient substitution by a variety of nucleophiles, leading to a diverse range of derivatives.

Introduction

The reactivity of this compound is dominated by the benzylic chloride. This functional group is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism.[1] The presence of the electron-withdrawing trifluoromethyl group can further influence the reactivity of the benzylic position. The aryl bromide, in contrast, is significantly less reactive towards nucleophilic substitution under typical SN2 conditions, allowing for selective functionalization of the chloromethyl group.[2] This differential reactivity enables the synthesis of a variety of intermediates where the bromine atom remains available for subsequent cross-coupling reactions.

This document outlines protocols for the substitution of the chloromethyl group with three common nucleophiles: azide, cyanide, and hydroxide ions.

Reaction Pathways

The nucleophilic substitution reactions on this compound are expected to proceed selectively at the benzylic carbon, leaving the aryl bromide intact. The general transformation is depicted below:

Caption: General nucleophilic substitution pathway.

Quantitative Data Summary

The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution reactions of this compound with various nucleophiles. Yields are estimated based on reactions with analogous substrates.[2][3][4]

NucleophileReagentProduct NameTypical SolventTypical ConditionsExpected Yield
Azide (N₃⁻)Sodium Azide (NaN₃)1-(Azidomethyl)-2-bromo-4-(trifluoromethyl)benzeneDMF or DMSORoom Temperature, 12-24 hHigh (80-95%)
Cyanide (CN⁻)Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrileDMSO or Ethanol/Water90°C, 2-4 h (DMSO) or Reflux (Ethanol/Water)Good to High (80-90%)
Hydroxide (OH⁻)Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)(2-Bromo-4-(trifluoromethyl)phenyl)methanolEthanol/WaterRefluxModerate to High

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Sodium azide and potassium cyanide are highly toxic and should be handled with extreme care.

Protocol 1: Synthesis of 1-(Azidomethyl)-2-bromo-4-(trifluoromethyl)benzene

This protocol describes the synthesis of the corresponding benzyl azide via nucleophilic substitution with sodium azide.[3][4]

Workflow:

Azide_Synthesis_Workflow A Dissolve Substrate in DMF B Add Sodium Azide A->B C Stir at Room Temp (12-24h) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash, Dry, and Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for azide synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water, deionized

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF (to a concentration of approximately 0.2 M).

  • To the stirred solution, add sodium azide in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

This protocol details the synthesis of the corresponding benzyl nitrile using sodium cyanide.[2][5]

Workflow:

Cyanide_Synthesis_Workflow A Dissolve Substrate in DMSO B Add Sodium Cyanide Solution A->B C Heat at 90°C (2h) B->C D Cool and Pour into Ice Water C->D E Extract with Diethyl Ether D->E F Wash, Dry, and Concentrate E->F G Purify if Necessary F->G

Caption: Workflow for cyanide synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.8 eq)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Ice-cold water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DMSO in a round-bottom flask equipped with a magnetic stirrer and a heating mantle.

  • In a separate flask, dissolve sodium cyanide in DMSO.

  • Add the sodium cyanide solution to the substrate solution.

  • Heat the reaction mixture to 90°C and maintain for 2 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • The product can be further purified by recrystallization or column chromatography if needed.

Protocol 3: Synthesis of (2-Bromo-4-(trifluoromethyl)phenyl)methanol

This protocol describes the hydrolysis of the chloromethyl group to a hydroxyl group.[6][7]

Workflow:

Hydroxide_Synthesis_Workflow A Dissolve Substrate in Ethanol/Water B Add Aqueous NaOH A->B C Heat under Reflux B->C D Cool and Neutralize with HCl C->D E Extract with Ethyl Acetate D->E F Wash, Dry, and Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for alcohol synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 eq)

  • Ethanol

  • Water, deionized

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene . This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its trifluoromethyl group, which can enhance metabolic stability and lipophilicity, and its two reactive sites: an aryl bromide and a benzylic chloride. The differential reactivity of these sites allows for selective and sequential functionalization, making it a valuable starting material for the synthesis of diverse molecular scaffolds, including those with potential applications as PARP inhibitors in oncology.

Overview of Synthetic Transformations

This compound offers two primary points for chemical modification:

  • C(aryl)-Br bond: This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C and C-N bonds.

  • C(benzyl)-Cl bond: The benzylic chloride is susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of functional groups through the formation of C-O, C-N, and C-S bonds.

The higher reactivity of the benzylic chloride compared to the aryl bromide allows for selective nucleophilic substitution at the chloromethyl group while leaving the bromo-substituent intact for subsequent cross-coupling reactions.

Experimental Protocols

The following protocols are based on established methodologies for similar substrates and may require optimization for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the aryl bromide with a boronic acid or ester.

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add a palladium catalyst, for example, palladium(II) acetate (0.02 mmol, 2 mol%), and a phosphine ligand like triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (5:2:2, 9 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid1-(Chloromethyl)-2-phenyl-4-(trifluoromethyl)benzene85-95
4-Methoxyphenylboronic acid1-(Chloromethyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)benzene80-90
3-Pyridinylboronic acid2-(1-(Chloromethyl)-4-(trifluoromethyl)phenyl)pyridine75-85

This reaction enables the synthesis of arylamines by coupling the aryl bromide with a primary or secondary amine.[1][2]

Protocol:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., [t-BuXPhos]Pd G3, 0.02 mmol, 2 mol%), and a strong base like sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry vial.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Data Presentation:

AmineProductExpected Yield (%)
AnilineN-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)aniline80-90
Morpholine4-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)morpholine85-95
BenzylamineN-Benzyl-2-(chloromethyl)-5-(trifluoromethyl)aniline75-85

The Sonogashira coupling facilitates the reaction of the aryl bromide with a terminal alkyne to form substituted alkynes.[3]

Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent like THF or DMF (5 mL) at room temperature, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Stir the reaction at room temperature for 3-6 hours, or heat if necessary, while monitoring by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation:

AlkyneProductExpected Yield (%)
Phenylacetylene1-(Chloromethyl)-2-(phenylethynyl)-4-(trifluoromethyl)benzene80-90
Trimethylsilylacetylene1-(Chloromethyl)-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)benzene85-95
Propargyl alcohol3-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)prop-2-yn-1-ol70-80
Nucleophilic Substitution at the Benzylic Position

The chloromethyl group is highly reactive towards nucleophiles, allowing for the synthesis of ethers, amines, and thioethers.[4]

Protocol (General):

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as acetonitrile, DMF, or acetone (10 mL).

  • Add the nucleophile (1.1-1.5 equiv.). For weakly acidic nucleophiles like phenols or thiols, a base such as potassium carbonate or sodium hydride is required.

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous workup to remove excess reagents and salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation:

NucleophileReagentBaseProductExpected Yield (%)
PhenoxidePhenolK₂CO₃2-Bromo-1-(phenoxymethyl)-4-(trifluoromethyl)benzene>90
AmineIsopropylamineK₂CO₃N-(2-Bromo-5-(trifluoromethyl)benzyl)propan-2-amine>95 (crude)
ThiolateThiophenolNaH2-Bromo-1-((phenylthio)methyl)-4-(trifluoromethyl)benzene>90

Visualizations

Synthetic Pathways from this compound

Synthetic_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_substitution Nucleophilic Substitution start This compound suzuki Suzuki Coupling (ArB(OH)2, Pd cat., Base) start->suzuki C-Br buchwald Buchwald-Hartwig Amination (R2NH, Pd cat., Base) start->buchwald C-Br sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat., Base) start->sonogashira C-Br ether Ether Synthesis (ArOH, Base) start->ether C-Cl amine_sub Amine Synthesis (R2NH, Base) start->amine_sub C-Cl thioether Thioether Synthesis (ArSH, Base) start->thioether C-Cl prod_suzuki Biaryl Derivative suzuki->prod_suzuki prod_buchwald Arylamine Derivative buchwald->prod_buchwald prod_sonogashira Arylalkyne Derivative sonogashira->prod_sonogashira prod_ether Benzyl Ether Derivative ether->prod_ether prod_amine_sub Benzylamine Derivative amine_sub->prod_amine_sub prod_thioether Benzyl Thioether Derivative thioether->prod_thioether

Caption: Synthetic routes from the starting material.

Experimental Workflow for Sequential Functionalization

Sequential_Functionalization start This compound step1 Step 1: Nucleophilic Substitution (e.g., Phenol, K2CO3, Acetone) start->step1 intermediate Intermediate: 2-Bromo-1-(phenoxymethyl)-4-(trifluoromethyl)benzene step1->intermediate step2 Step 2: Suzuki Coupling (Arylboronic acid, Pd(OAc)2, PPh3, K2CO3) intermediate->step2 product Final Product: Di-functionalized Derivative step2->product

Caption: Sequential modification workflow.

Application in PARP Inhibition Signaling Pathway

Derivatives of trifluoromethylated compounds have shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP inhibitors are particularly effective in cancers with mutations in BRCA1 or BRCA2 genes.

PARP_Inhibition dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp ber Base Excision Repair (BER) parp->ber replication Replication Fork Collapse parp->replication If BER is inhibited repair DNA Repair ber->repair inhibitor Synthesized Derivative (PARP Inhibitor) inhibitor->parp Inhibition ds_break DNA Double-Strand Break replication->ds_break brca_proficient BRCA Proficient Cells ds_break->brca_proficient brca_deficient BRCA Deficient Cells ds_break->brca_deficient hrr Homologous Recombination Repair (HRR) brca_proficient->hrr cell_survival Cell Survival hrr->cell_survival hrr_deficient Defective HRR brca_deficient->hrr_deficient apoptosis Apoptosis (Synthetic Lethality) hrr_deficient->apoptosis

Caption: PARP inhibition in cancer cells.

References

The Versatile Building Block: 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene has emerged as a crucial and versatile building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique trifluoromethyl and dual halogen-substituted benzene structure offers a synthetically advantageous platform for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

The trifluoromethyl group is a key feature, known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles. The presence of both a bromo and a chloromethyl group provides orthogonal reactivity, allowing for selective and sequential chemical transformations. The chloromethyl group is particularly susceptible to nucleophilic substitution, while the bromo group can participate in various cross-coupling reactions.

Key Applications in Synthetic Chemistry

This building block is instrumental in the synthesis of a variety of organic molecules, including but not limited to:

  • Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

  • Agrochemicals: Its derivatives are explored for the development of new pesticides and herbicides.

  • Heterocyclic Compounds: It is a valuable starting material for the construction of various heterocyclic ring systems, which are prevalent in bioactive molecules.

Experimental Protocols and Data

The following sections detail the synthesis of this compound and its application in nucleophilic substitution reactions, which are fundamental transformations for this building block.

Synthesis of this compound

A common method for the synthesis of the title compound and its isomers is through the chloromethylation of a substituted trifluoromethylbenzene.

Reaction Scheme:

G reactant1 3-Bromo-4-chlorobenzotrifluoride product This compound (and isomers) reactant1->product Chloromethylation reactant2 Paraformaldehyde, Chlorosulfonic Acid reactant2->product

Caption: Synthesis of the target compound via chloromethylation.

Experimental Protocol:

A general procedure for the chloromethylation of a trifluoromethylbenzene derivative involves reacting the starting material with paraformaldehyde and chlorosulfonic acid. The reaction mixture is typically stirred for several hours, followed by workup and purification to yield the desired chloromethylated product. It is important to note that this reaction can produce a mixture of isomers.

Quantitative Data Summary:

Starting MaterialReagentsProduct(s)YieldReference
m-chloro-α,α,α-trifluorotolueneParaformaldehyde, Chlorosulfonic acidMixture of 2-chloro-4-(trifluoromethyl)benzyl chloride and 4-chloro-2-(trifluoromethyl)benzyl chlorideNot specified[1]
Nucleophilic Substitution Reactions

The chloromethyl group of this compound is highly reactive towards nucleophiles, allowing for the introduction of a wide range of functional groups.

General Reaction Workflow:

G start Start with This compound dissolve Dissolve in a suitable solvent (e.g., DMF, Acetonitrile) start->dissolve add_nucleophile Add Nucleophile (e.g., Amine, Phenol, Thiol) dissolve->add_nucleophile react React under appropriate conditions (Temperature, Time) add_nucleophile->react workup Reaction Workup (Extraction, Washing) react->workup purify Purification (Chromatography, Recrystallization) workup->purify product Isolate Pure Product purify->product

Caption: General workflow for nucleophilic substitution reactions.

Reaction with Amines (N-Alkylation):

The reaction with primary or secondary amines leads to the formation of the corresponding substituted benzylamines.

Experimental Protocol:

To a solution of this compound in a suitable solvent such as acetonitrile, the desired amine and a base (e.g., potassium carbonate) are added. The reaction mixture is then heated to an appropriate temperature and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS. After cooling, the mixture is worked up by filtration and extraction, followed by purification of the crude product.

Reaction with Phenols (O-Alkylation):

The reaction with phenols results in the formation of diaryl ethers.

Experimental Protocol:

This compound is reacted with a phenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetone. The reaction is typically carried out at elevated temperatures. Upon completion, the reaction is quenched, and the product is extracted and purified.

Reaction with Thiols (S-Alkylation):

The reaction with thiols provides the corresponding thioethers.

Experimental Protocol:

A mixture of this compound, a thiol, and a base (e.g., sodium hydroxide or triethylamine) in a solvent like ethanol or DMF is stirred at room temperature or heated. After the reaction is complete, the product is isolated through extraction and purified.

Quantitative Data Summary for Nucleophilic Substitution Reactions (Analogous Compound):

The following data is for the analogous compound 1-Bromo-2-(bromomethyl)-4-chlorobenzene and serves as a predictive guide for the reactivity of the title compound.

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
IsopropylamineIsopropylamineAcetonitrileK₂CO₃8012N-(2-Bromo-5-chlorobenzyl)propan-2-amine>95 (crude)
4-Ethoxyphenol4-EthoxyphenolDichloromethaneAlCl₃0 - RT164-(2-Bromo-5-chlorobenzyl)phenol98
ThioureaThioureaMethanolNaOHReflux4Bis(2-bromo-5-chlorobenzyl) sulfide85-95

Signaling Pathway Context

The derivatives synthesized from this compound often target key biological pathways implicated in various diseases. For example, kinase inhibitors, a significant class of drugs derived from such building blocks, modulate cellular signaling cascades.

G receptor Receptor Tyrosine Kinase (RTK) downstream Downstream Signaling Pathway (e.g., MAPK, PI3K/AKT) receptor->downstream Activation building_block This compound synthesis Synthesis of Kinase Inhibitor building_block->synthesis inhibitor Kinase Inhibitor synthesis->inhibitor binding Binds to ATP-binding site of Kinase inhibitor->binding inhibition Inhibition of Kinase Activity binding->inhibition inhibition->downstream block Blocked cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Role of the building block in synthesizing kinase inhibitors that modulate cell signaling.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. Its unique structural features allow for a wide range of chemical modifications, making it an essential tool for chemists in the pharmaceutical and agrochemical industries. The provided application notes and protocols offer a foundation for leveraging this versatile compound in innovative research and development projects.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an invaluable tool for carbon-carbon bond formation in academic and industrial research.[1] The reaction is particularly significant in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

The substrate, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, is a highly functionalized aromatic compound. The presence of a trifluoromethyl group, a common motif in pharmacologically active compounds, can enhance metabolic stability and binding affinity. The bromo and chloromethyl groups offer orthogonal handles for sequential chemical modifications, making this a versatile building block in medicinal chemistry and materials science. This document provides detailed application notes and a representative protocol for performing a Heck reaction with this substrate.

Reaction Scheme

reactant1 This compound reagents Pd Catalyst, Base Solvent, Heat reactant2 Alkene (e.g., Styrene) product Coupled Product reagents->product

Caption: General scheme of the Heck reaction.

Recommended Reaction Conditions

The successful execution of a Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-deficient aryl bromide such as this compound, the following conditions are recommended as a starting point for optimization.

ParameterRecommended ConditionsNotes
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective palladium source.
Ligand Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)Phosphine ligands are often crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1]
Base Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)An inorganic base like K₂CO₃ can be advantageous in preventing side reactions.[2]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-DioxaneA polar aprotic solvent is typically used to ensure solubility of the reactants and reagents.
Alkene Partner Styrene, n-butyl acrylate, or other electron-deficient or -neutral alkenesThe choice of alkene will influence the reaction rate and yield.
Temperature 80-120 °CThe reaction often requires heating to proceed at a reasonable rate.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.

Detailed Experimental Protocol

This protocol describes a representative Heck reaction between this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by styrene (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental Workflow

start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to Schlenk flask - Purge with inert gas start->setup addition Add anhydrous solvent and alkene setup->addition reaction Heat reaction mixture to 100 °C Monitor progress by TLC or GC-MS addition->reaction workup Workup: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine reaction->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the Heck reaction protocol.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, changing the ligand (e.g., to a more electron-rich phosphine like P(o-tol)₃), or using a different solvent. The catalyst loading can also be increased.

  • Side Reactions: The presence of the chloromethyl group may lead to side reactions. If this is observed, a milder base such as sodium bicarbonate (NaHCO₃) could be tested.

  • Catalyst Decomposition: If the reaction stalls, it may be due to catalyst decomposition. Ensuring strictly anhydrous and oxygen-free conditions is critical.

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound, enabling the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene with terminal alkynes. This reaction is a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.[1][2][3]

Introduction

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][5][6] This methodology is valued for its mild reaction conditions and broad functional group tolerance, making it a staple in modern organic synthesis.[1]

The substrate, this compound, possesses three potential sites for reactivity: the aryl bromide, the benzylic chloride, and the trifluoromethyl group. The Sonogashira coupling is expected to occur selectively at the aryl bromide position due to the higher reactivity of sp²-hybridized carbon-bromine bonds towards palladium catalysts compared to sp³-hybridized carbon-chlorine bonds under these conditions.[1][7] The trifluoromethyl group is generally inert under Sonogashira conditions and serves to modulate the electronic properties of the molecule.

The resulting alkynyl-substituted trifluoromethylbenzene derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[8][9] The introduction of the alkynyl moiety provides a versatile handle for further chemical transformations.

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[4] The generally accepted mechanism involves:

  • Palladium Catalytic Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[7]

    • Transmetalation : A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and the amine base, transfers the acetylide group to the Pd(II) complex.[7]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[7]

  • Copper Co-catalytic Cycle :

    • The copper(I) salt reacts with the terminal alkyne in the presence of the base to form the copper(I) acetylide intermediate, which is crucial for the transmetalation step.[6]

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination.[2][10]

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. Note that optimization may be required to achieve the best results for this specific substrate.

ParameterTypical ConditionsNotes
Aryl Halide This compoundAryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides.[1][7]
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess of the alkyne is typically used to ensure complete consumption of the aryl bromide.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₂Cl₂ is often more stable and soluble than Pd(PPh₃)₄.[4] Other palladium sources can also be used.[9]
Copper(I) Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira reaction.[7]
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-10 equivalents)The base neutralizes the hydrogen halide formed and facilitates the formation of the copper acetylide.[7]
Solvent Tetrahydrofuran (THF), Dioxane, or TolueneThe choice of solvent can influence the reaction rate and yield. Anhydrous conditions are often preferred.[5]
Temperature Room temperature to 80 °CAryl bromides may require heating to achieve a reasonable reaction rate.[1]
Reaction Time 3 - 24 hoursMonitored by TLC or GC-MS until completion.
Expected Yield 70 - 95%Yields are highly dependent on the specific alkyne and reaction conditions.

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of aryl bromides.[7]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition : Add anhydrous THF (approx. 0.1 M concentration relative to the aryl bromide). To this suspension, add diisopropylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature. If no significant conversion is observed after a few hours (monitored by TLC or GC-MS), gently heat the mixture to 40-60 °C. Continue stirring until the starting aryl bromide is consumed (typically 3-12 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an adaptation for situations where copper contamination is a concern.[2][10]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine)

  • A suitable base (e.g., triethylamine, diisopropylamine, or a carbonate base like Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reaction Setup : In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Solvent and Reagent Addition : Add the anhydrous solvent, followed by the base (3.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction Conditions : Stir the mixture at an elevated temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification : Follow the same work-up and purification procedures as described in Protocol 1.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR' PdII_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product CuI CuI Alkyne R'-C≡CH Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetalation To Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Aryl Bromide, Pd Catalyst, CuI under Inert Atmosphere start->setup addition Add Solvent, Base, and Terminal Alkyne setup->addition reaction Stir at RT or Heat (Monitor by TLC/GC-MS) addition->reaction workup Aqueous Work-up: Filter, Wash, Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification product Pure Product: 1-(Chloromethyl)-2-(alkynyl)- 4-(trifluoromethyl)benzene purification->product end End product->end

Caption: A typical experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] These application notes provide a detailed protocol for the selective amination of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a substrate featuring both an aryl bromide and a benzylic chloride functionality. The presence of a strong electron-withdrawing trifluoromethyl group activates the aryl bromide for oxidative addition, a key step in the catalytic cycle.[3] This protocol is designed to favor the selective amination of the aryl bromide over the benzylic chloride.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][4] The choice of ligand is crucial for the efficiency and selectivity of the reaction.[5] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]

Key Reaction Components

  • Substrate: this compound

  • Amine: A primary or secondary amine

  • Palladium Precatalyst: A stable source of palladium(0) or palladium(II) that can be reduced in situ. G3 or G4 precatalysts are often effective.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos is recommended for this type of substrate.[6]

  • Base: A non-nucleophilic strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[7]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used.[3]

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is based on analogous reactions reported in the literature for electron-deficient aryl bromides.[8][9]

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Expected Yield (%)
1Morpholine24NaOtBu (1.5)Toluene1001285-95
2n-Butylamine24NaOtBu (1.5)Toluene1001680-90
3Aniline24Cs₂CO₃ (2.0)Dioxane1102475-85
4Piperidine24NaOtBu (1.5)Toluene1001288-98

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Materials:

  • This compound

  • Amine (e.g., morpholine, n-butylamine, aniline, piperidine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated toluene

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk flask, add the base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equivalents), this compound (1.0 mmol, 1.0 equivalent), and the amine (1.2 mmol, 1.2 equivalents).

  • Addition of Solvent: Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-(chloromethyl)-4-(trifluoromethyl)aniline derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 Add Pd Precatalyst & Ligand to Schlenk Flask p2 Add Base, Aryl Bromide, & Amine p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Heat and Stir under Inert Atmosphere p3->r1 r2 Monitor Reaction by TLC/LC-MS r1->r2 w1 Cool to Room Temperature r2->w1 w2 Dilute and Filter through Celite w1->w2 w3 Concentrate Filtrate w2->w3 p4 Purify by Column Chromatography w3->p4

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo- and chloromethyl- functionalities serve as versatile handles for further molecular modifications, such as cross-coupling and nucleophilic substitution reactions.[1] This intermediate is valuable in the development of novel therapeutic agents, including treatments for cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] The protocols provided herein are designed for laboratory and pilot-plant scale production, with a focus on safety, efficiency, and product purity.

Introduction

This compound (IUPAC Name: this compound; CAS No: 480438-96-8) is a halogenated aromatic compound of significant interest in medicinal chemistry.[3] The presence of a trifluoromethyl group can improve the pharmacokinetic profile of drug candidates.[2] The bromo-substituent allows for the introduction of diverse molecular fragments via cross-coupling reactions, and the reactive chloromethyl group is amenable to nucleophilic substitution, enabling the construction of complex molecular architectures.[1]

This guide outlines a robust two-step synthetic pathway for the preparation of this versatile building block, commencing with the bromination of 4-(trifluoromethyl)toluene, followed by a regioselective chloromethylation.

Synthetic Pathway Overview

The synthesis of this compound is proposed to be achieved through a two-step process starting from commercially available 4-(trifluoromethyl)toluene.

Synthesis_Pathway Start 4-(Trifluoromethyl)toluene Intermediate 2-Bromo-4-(trifluoromethyl)toluene Start->Intermediate Bromination (Br2, FeBr3) Product This compound Intermediate->Product Chloromethylation (Paraformaldehyde, HCl, ZnCl2)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)toluene

This protocol is adapted from established procedures for the bromination of toluene derivatives.[4]

Materials:

  • 4-(Trifluoromethyl)toluene

  • Bromine (Br₂)

  • Iron filings (or anhydrous Ferric Bromide, FeBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, charge a dry three-neck round-bottom flask with 4-(trifluoromethyl)toluene (1.0 eq) and a catalytic amount of iron filings (0.05 eq).

  • Bromination: Cool the flask in an ice bath. Add a solution of bromine (1.05 eq) in dichloromethane dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Slowly add saturated sodium bisulfite solution to the reaction mixture to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Bromo-4-(trifluoromethyl)toluene can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is based on general methods for the chloromethylation of aromatic hydrocarbons.[5][6]

Materials:

  • 2-Bromo-4-(trifluoromethyl)toluene (from Step 1)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Acetic Acid

  • Toluene

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and gas inlet

  • Chiller/heater for temperature control

  • Gas dispersion tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 2-Bromo-4-(trifluoromethyl)toluene (1.0 eq), paraformaldehyde (1.2 eq), zinc chloride (0.2 eq), and acetic acid (2.0 vol).

  • Chloromethylation: Cool the mixture to 10-15 °C. Bubble hydrogen chloride gas through the mixture via a gas dispersion tube with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature at 15-20 °C and continue to bubble HCl gas. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, stop the HCl gas flow and purge the system with nitrogen. Add cold water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.[7]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterStep 1: BrominationStep 2: Chloromethylation
Starting Material 4-(Trifluoromethyl)toluene2-Bromo-4-(trifluoromethyl)toluene
Key Reagents Bromine, Iron catalystParaformaldehyde, HCl, ZnCl₂
Solvent DichloromethaneAcetic Acid, Toluene
Reaction Temperature 0-10 °C (addition), RT (reaction)15-20 °C
Reaction Time 2-4 hours4-8 hours
Expected Yield 80-90%75-85%
Expected Purity (crude) >90%>85%
Expected Purity (purified) >98%>98%
Analytical Method GC, ¹H NMRHPLC, GC-MS, ¹H NMR

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chloromethylation S1_Setup Reaction Setup (4-(CF3)toluene, Fe) S1_Reaction Bromine Addition (0-10 °C) S1_Setup->S1_Reaction S1_Monitor Reaction Monitoring (TLC/GC) S1_Reaction->S1_Monitor S1_Quench Quenching (NaHSO3) S1_Monitor->S1_Quench S1_Workup Aqueous Work-up S1_Quench->S1_Workup S1_Isolate Isolation (Rotary Evaporation) S1_Workup->S1_Isolate S1_Purify Purification (Vacuum Distillation) S1_Isolate->S1_Purify S1_Product Intermediate: 2-Bromo-4-(CF3)toluene S1_Purify->S1_Product S2_Setup Reaction Setup (Intermediate, Paraformaldehyde, ZnCl2) S1_Product->S2_Setup Use in next step S2_Reaction HCl Gas Addition (15-20 °C) S2_Setup->S2_Reaction S2_Monitor Reaction Monitoring (HPLC/GC) S2_Reaction->S2_Monitor S2_Workup Aqueous Work-up S2_Monitor->S2_Workup S2_Extract Extraction (Toluene) S2_Workup->S2_Extract S2_Wash Washing (NaHCO3, Brine) S2_Extract->S2_Wash S2_Isolate Isolation (Rotary Evaporation) S2_Wash->S2_Isolate S2_Purify Purification (Recrystallization/Distillation) S2_Isolate->S2_Purify S2_Product Final Product: 2-Bromo-1-(chloromethyl)-4-(CF3)benzene S2_Purify->S2_Product

Caption: Detailed workflow for the two-step synthesis.

Safety Considerations

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Chloride Gas: Corrosive and toxic. Use in a well-ventilated fume hood with a gas scrubber to neutralize excess gas.

  • Chloromethylation: This reaction can produce carcinogenic byproducts such as bis(chloromethyl) ether. Ensure the reaction is carried out under controlled conditions and with proper ventilation.

  • Exothermic Reactions: Both bromination and chloromethylation can be exothermic. Ensure adequate cooling and slow addition of reagents to control the reaction temperature.

Application in Drug Discovery

The title compound is a valuable building block for the synthesis of a variety of pharmacologically active molecules. The bromo- and chloromethyl- groups provide orthogonal handles for sequential chemical modifications.

Applications Intermediate 2-Bromo-1-(chloromethyl)- 4-(trifluoromethyl)benzene Product1 Cross-Coupling Product Intermediate->Product1 Suzuki/Heck/etc. Coupling (at Bromo position) Product2 Nucleophilic Substitution Product Intermediate->Product2 Nucleophilic Substitution (at Chloromethyl position) Final_Scaffold Complex Pharmaceutical Scaffold Product1->Final_Scaffold Further Functionalization Product2->Final_Scaffold Further Functionalization

Caption: Synthetic utility of the title compound in drug discovery.

For example, the chloromethyl group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce side chains, while the bromo group can be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for the efficient construction of complex molecular scaffolds for screening in drug discovery programs.[3]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene using column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system (eluent) for this compound? A1: Due to the compound's halogenated and trifluoromethyl-substituted aromatic structure, it is relatively non-polar. A good starting point is a non-polar solvent system like hexane or cyclohexane, with a gradual increase in polarity by adding small amounts of ethyl acetate or dichloromethane.[1][2] The ideal eluent system should provide a target Retention Factor (Rf) value of approximately 0.2-0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate to ensure effective separation.[1]

Q2: How do I choose the correct stationary phase? A2: Standard silica gel (40-63 µm particle size) is the most common and appropriate stationary phase for this compound. If your compound shows signs of degradation on the TLC plate (streaking or appearance of new spots over time), it may be acid-sensitive.[1][3] In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as triethylamine.[1]

Q3: What is "dry loading" and when should I use it? A3: Dry loading involves pre-adsorbing the compound onto a small amount of silica gel (or an inert support like Celite) before adding it to the column.[4][5] This method is highly recommended if your compound has poor solubility in the eluent system, as it prevents issues with precipitation at the top of the column and often leads to better separation with sharper bands.[4]

Q4: How much silica gel should I use for my column? A4: A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1. For difficult separations of closely related impurities, a higher ratio (e.g., 100:1 or more) is recommended. For simpler purifications, a lower ratio (e.g., 30:1) may suffice.

Q5: My compound appears to be co-eluting with an impurity. What can I do? A5: If there is a large difference in Rf values on the TLC plate but the compounds co-elute from the column, one compound might be degrading into the other on the silica gel.[3] Confirm compound stability by running a 2D TLC. If co-elution is due to very similar polarities, try a different solvent system (e.g., switching from ethyl acetate to dichloromethane as the polar component) or consider a different stationary phase, such as a fluorinated stationary phase, which can offer alternative selectivity for fluorinated compounds.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move from the baseline (Rf ≈ 0) The eluent is not polar enough to move the compound.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. If this is ineffective, switch to a more polar solvent system, such as dichloromethane/methanol.[2]
Compound moves too quickly with the solvent front (Rf ≈ 1) The eluent is too polar, causing the compound to elute with impurities without proper separation.Decrease the polarity of the eluent by reducing the percentage of the polar component (e.g., use more hexane). Aim for an Rf value between 0.2 and 0.3 for optimal separation.[1]
Significant peak tailing or streaking 1. The compound is interacting too strongly with active sites on the silica gel. 2. The sample was overloaded on the column. 3. The compound has poor solubility in the eluent, causing it to streak.[1] 4. The compound may be decomposing on the silica.[3]1. Consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.[1][8] 2. Reduce the amount of sample loaded onto the column. 3. Ensure the compound is fully dissolved before loading. Use the "dry loading" technique if solubility is low.[4] 4. Test for stability on a TLC plate. If unstable, switch to a different stationary phase.[1][3]
Poor separation of components (bands are overlapping) 1. The solvent system does not provide adequate resolution. 2. The column was packed improperly, leading to channels. 3. The sample band at the top of the column was too wide.1. Re-optimize the solvent system using TLC. Try different solvent combinations. 2. Ensure the column is packed uniformly without air bubbles or channels. 3. Load the sample dissolved in the minimum possible volume of solvent to create a narrow starting band.[4]
No compound is recovered from the column The compound may have irreversibly adsorbed to or decomposed on the stationary phase.Test the compound's stability on silica gel using a TLC plate before running the column.[3] If it is unstable, use an alternative stationary phase like alumina or Florisil.[3][6]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of this compound.

1. Materials and Preparation:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Eluent Selection:

  • Develop a solvent system using TLC.

  • Prepare several mixtures of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5).

  • Spot the crude mixture on a TLC plate and elute with the test solvents.

  • Identify the solvent system that provides an Rf value of ~0.2-0.3 for the target compound and good separation from impurities.

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).[1]

  • Pour the slurry into the column. Use gentle air pressure or tap the column to ensure even packing and remove air bubbles.

  • Drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[4] Carefully apply the solution to the top of the silica bed using a pipette.[4]

  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle, positive pressure (using a pump or inert gas) to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good guideline).

  • Begin collecting fractions immediately.

  • If a gradient elution is needed, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent (e.g., from 1% to 5% ethyl acetate in hexane).

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Combine the fractions that show a single, clean spot corresponding to the purified compound.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

Visualizations

G Diagram 1: Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. Eluent Selection via TLC Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry/Wet) Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for purification by column chromatography.

G Diagram 2: Troubleshooting Logic for Poor Separation sol sol Start Poor Separation Observed? Rf_Check What is the product Rf? Start->Rf_Check Yes High_Rf High_Rf Rf_Check->High_Rf Too High (Rf > 0.4) Low_Rf Low_Rf Rf_Check->Low_Rf Too Low (Rf < 0.1) Tailing Tailing Rf_Check->Tailing Streaking or Tailing Sol_High Solution: Decrease eluent polarity (e.g., add more hexane). High_Rf->Sol_High Cause: Eluent too polar Sol_Low Solution: Increase eluent polarity (e.g., add more ethyl acetate). Low_Rf->Sol_Low Cause: Eluent not polar enough Sol_Tailing Solutions: 1. Use neutral alumina or deactivated silica. 2. Use 'dry loading' method. 3. Reduce sample amount. Tailing->Sol_Tailing Possible Causes: - Acidic Silica Interaction - Poor Solubility - Column Overload

Caption: Decision tree for troubleshooting common separation issues.

References

Technical Support Center: Recrystallization of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, catering to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Solution
No crystal formation upon cooling 1. Too much solvent was used: The solution is not supersaturated.[1][2] 2. Supersaturation: The solution is highly pure and lacks nucleation sites.[1]1. Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and allow the solution to cool again.[1][2] 2. Induce crystallization by: * Scratching the inner surface of the flask with a glass rod.[1][2] * Adding a seed crystal of the pure compound.[1][2] * Cooling the solution to a lower temperature (e.g., in an ice bath).[1]
Compound "oils out" instead of crystallizing 1. High impurity level: Impurities can lower the melting point of the mixture.[1] 2. Cooling too rapidly: The solution becomes supersaturated at a temperature above the compound's melting point.[1] 3. Inappropriate solvent choice: The boiling point of the solvent is significantly higher than the melting point of the compound.[1]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] 2. Consider purifying the compound by another method, such as column chromatography, before attempting recrystallization.[1] 3. Select a solvent with a lower boiling point.
Low recovery of purified crystals 1. Too much solvent was used: A significant portion of the compound remains dissolved in the mother liquor.[2] 2. Premature crystallization: Crystals formed during hot filtration.[3] 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Use the minimum amount of hot solvent necessary for dissolution.[4] After filtering the first crop of crystals, concentrate the mother liquor and cool it to obtain a second crop. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step.[3] 3. Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation.[5]
Crystals are colored Presence of colored impurities: These impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities and can be removed by hot gravity filtration.[3]
Crystallization happens too quickly Insufficient solvent: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth.[2]Reheat the solution and add a small additional volume of the hot solvent to ensure a more gradual cooling and crystallization process.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[4][5] Start by adding a small volume of the hot solvent to your compound and continue adding small portions until everything has just dissolved. Avoid adding a large excess, as this will reduce your yield.[3]

Q3: What should I do if my compound is insoluble in all common recrystallization solvents?

A3: If a single solvent is not effective, a mixed solvent system is the next logical step. Find a solvent in which the compound is highly soluble and another in which it is poorly soluble (even when hot). Dissolve the compound in the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

Q4: How can I improve the purity of my final product?

A4: To maximize purity, ensure a slow rate of cooling.[4] Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is a good practice. Washing the collected crystals with a small amount of cold solvent will also help to remove any residual mother liquor containing impurities.

Q5: What are the safety precautions I should take when recrystallizing this compound?

A5: this compound and its related structures are irritants and may be harmful if swallowed or inhaled.[6][7][8] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Gravity Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation cluster_end Result start Start with Crude Compound select_solvent Select Solvent System start->select_solvent dissolve Dissolve in Minimal Hot Solvent select_solvent->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter crystallize Cool to Induce Crystallization hot_filter->crystallize vacuum_filter Vacuum Filtration to Isolate Crystals crystallize->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product Troubleshooting_Recrystallization cluster_solutions cluster_oiling_solutions start Crystals Don't Form Upon Cooling scratch Scratch Flask start->scratch Try First seed Add Seed Crystal start->seed If Scratching Fails reduce_volume Reduce Solvent Volume start->reduce_volume If Too Much Solvent Suspected cool_further Cool in Ice Bath start->cool_further If Still No Crystals oiling_out Compound Oils Out reheat Reheat and Add More Solvent oiling_out->reheat slow_cool Cool More Slowly oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent

References

Technical Support Center: Synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the synthesis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through an electrophilic aromatic substitution reaction, specifically a Blanc chloromethylation or a related variant.[1] In this reaction, the aromatic precursor, 1-bromo-4-(trifluoromethyl)benzene, is reacted with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[1] The trifluoromethyl group is a strong deactivating, meta-directing group, while the bromine is a deactivating but ortho-, para-directing group.[2][3] The combined directing effects favor the substitution at the 2-position, ortho to the bromine and meta to the trifluoromethyl group.

Q2: What are the most common side reactions to expect during this synthesis?

A2: The most prevalent side reactions include:

  • Formation of Diaryl-methane Derivatives: The chloromethylated product can undergo a second Friedel-Crafts alkylation with a starting material molecule to form a diaryl-methane byproduct.[4]

  • Formation of Bis(chloromethyl) ether: This is a common and highly carcinogenic byproduct in chloromethylation reactions.[5]

  • Isomer Formation: While the 2-position is electronically favored, other isomers may form in small quantities.

  • Incomplete Reaction: The reaction may stall at the benzyl alcohol intermediate stage, especially if the reaction conditions are not optimal for the conversion to the chloride.

  • Polychloromethylation: Although less likely on a deactivated ring, there is a possibility of introducing more than one chloromethyl group.

Q3: How can I minimize the formation of the diaryl-methane byproduct?

A3: To reduce the formation of the diaryl-methane byproduct, consider the following strategies:

  • Control Reaction Temperature: Higher temperatures tend to favor the formation of diaryl-methanes. Maintaining a lower, controlled reaction temperature can minimize this side reaction.[4]

  • Monitor Reaction Time: Over-extending the reaction time can lead to an increased concentration of the product, which can then act as a reactant for the diaryl-methane formation.

  • Choice of Catalyst: Certain Lewis acids, like aluminum chloride, are known to promote the formation of diaryl-methane byproducts more than others.[4] Using a milder catalyst like zinc chloride may be beneficial.

Q4: What are the safety precautions regarding bis(chloromethyl) ether?

A4: Bis(chloromethyl) ether is a potent carcinogen, and its formation is a significant safety concern in chloromethylation reactions.[5] All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Any workup procedures should be designed to minimize the potential for inhalation or contact with the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Deactivated starting material is resistant to chloromethylation.- Increase reaction time and monitor by TLC or GC. - Optimize the reaction temperature; a moderate increase may be necessary for the deactivated ring. - Consider using a more reactive chloromethylating agent, such as a mixture of paraformaldehyde and chlorosulfonic acid, which is effective for deactivated substrates.
High Percentage of Diaryl-methane Byproduct - Reaction temperature is too high. - Extended reaction time. - Catalyst is too active.- Lower the reaction temperature.[4] - Monitor the reaction closely and stop it once the starting material is consumed. - Use a milder Lewis acid catalyst (e.g., ZnCl₂).
Presence of Multiple Isomers in the Product Mixture - Lack of regioselectivity in the electrophilic aromatic substitution.- While the directing groups favor the 2-position, some level of isomer formation is possible. Purification by column chromatography or fractional distillation may be necessary to isolate the desired isomer.
Product Contains Benzyl Alcohol Intermediate - Incomplete conversion of the intermediate alcohol to the chloride.- Ensure a sufficient excess of hydrogen chloride is present throughout the reaction. - The Lewis acid catalyst also facilitates this conversion; ensure it is active and present in a sufficient amount.
Formation of Polymeric Material - Reaction conditions are too harsh.- Reduce the reaction temperature. - Decrease the concentration of the reactants.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

ParameterValueReference/Notes
Starting Material1-Bromo-4-(trifluoromethyl)benzene-
Chloromethylating AgentParaformaldehyde / HCl(g)Based on general Blanc reaction protocols.[1]
CatalystZinc Chloride (ZnCl₂)A common Lewis acid for this reaction.[1]
SolventAcetic AcidOften used as a solvent in chloromethylation.
Temperature60-80 °CTemperature control is crucial to balance reactivity and side reactions.
Expected Yield ~60-70% Based on yields for structurally similar compounds. A patent for 4-chloromethyl-1-trifluoromethoxybenzene reported a 65% yield.

Table 2: Potential Side Product Profile

Side ProductExpected Percentage (Representative)Method of Detection
Diaryl-methane byproduct5-15%GC-MS, ¹H NMR
Isomeric Products<5%GC, ¹H NMR
Unreacted Starting MaterialVariableTLC, GC
Benzyl alcohol intermediateVariableTLC, GC-MS
Bis(chloromethyl) etherTraceSpecialized analytical methods due to high toxicity.

Note: The quantitative data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

Plausible Synthesis of this compound via Blanc Chloromethylation

This protocol is based on established methods for chloromethylation of aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 1-bromo-4-(trifluoromethyl)benzene (1 equivalent), paraformaldehyde (2-3 equivalents), and glacial acetic acid.

  • Add anhydrous zinc chloride (0.5-1 equivalent) to the stirred mixture.

  • Heat the mixture to 60-70 °C in an oil bath.

  • Bubble dry hydrogen chloride gas through the reaction mixture at a steady rate while maintaining the temperature.

  • Monitor the reaction progress by TLC or GC. The reaction may take several hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture over ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Pathway SM 1-Bromo-4-(trifluoromethyl)benzene MP This compound SM->MP SP1 Diaryl-methane byproduct SM->SP1 SP3 Benzyl alcohol intermediate SM->SP3 Incomplete Reaction Reagents Paraformaldehyde, HCl, ZnCl2 Reagents->MP Main Reaction SP2 Bis(chloromethyl) ether Reagents->SP2 Side Reaction 2 MP->SP1 Side Reaction 1 SP3->MP Further Reaction

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity High Impurity Levels? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Use stronger chloromethylating agent CheckYield->OptimizeConditions Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity Yes End Successful Synthesis CheckPurity->End No DiarylMethane Diaryl-methane IdentifyImpurity->DiarylMethane BenzylAlcohol Benzyl Alcohol Intermediate IdentifyImpurity->BenzylAlcohol OptimizeConditions->Start AdjustTempTime Adjust Reaction Conditions: - Lower temperature - Reduce reaction time Purify Purify Product: - Column Chromatography - Fractional Distillation AdjustTempTime->Purify Purify->End CheckReagents Ensure Excess HCl and Active Catalyst CheckReagents->Purify DiarylMethane->AdjustTempTime BenzylAlcohol->CheckReagents

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. Our aim is to facilitate the optimization of reaction yields and address common challenges encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemoselectivity for the Suzuki coupling of this compound?

A1: The Suzuki coupling is expected to occur selectively at the C-Br bond. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl. The carbon-bromine bond is more susceptible to oxidative addition by the palladium catalyst than the benzylic carbon-chlorine bond under typical Suzuki coupling conditions. The electron-withdrawing trifluoromethyl group further activates the aryl bromide, making the C(sp²)-Br bond the primary reaction site.

Q2: I am observing a low yield of my desired product. What are the initial parameters I should investigate?

A2: Low yields in the Suzuki coupling of this substrate can often be attributed to several factors. Begin by systematically evaluating the following:

  • Catalyst and Ligand: Ensure the use of an appropriate palladium catalyst and phosphine ligand system. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often beneficial.

  • Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous if required by the protocol.

  • Solvent: The solvent system must be anhydrous (unless using aqueous conditions) and thoroughly degassed to prevent catalyst deactivation.

  • Temperature: The reaction temperature may need optimization. While 80 °C is a good starting point for similar substrates, adjusting the temperature up or down can impact the yield.

Q3: Dehalogenation of the starting material is a significant side product. How can this be minimized?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, particularly with electron-deficient aryl halides.[1] To mitigate this:

  • Optimize the Base: Using a weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can sometimes reduce the extent of dehalogenation.

  • Control Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.

Q4: I am observing the formation of homocoupled biaryl products from my boronic acid. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. To prevent homocoupling:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material Inactive catalyst• Use a fresh source of palladium catalyst and ligand.• Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.• Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Ineffective base• Use a freshly opened or properly stored anhydrous base.• Ensure the base is a fine powder to maximize surface area.• Screen alternative bases such as K₃PO₄ or KF.[1]
Insufficient temperature• Gradually increase the reaction temperature in 10 °C increments.
Significant Dehalogenation Byproduct Suboptimal base or solvent• Switch to a milder base (e.g., K₂CO₃, K₃PO₄).[1]• Ensure the use of high-purity, anhydrous solvents.
Inappropriate ligand• Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate reductive elimination.
Homocoupling of Boronic Acid Presence of oxygen• Improve degassing procedure for solvents and the reaction vessel.• Maintain a positive pressure of inert gas throughout the reaction.
Reaction with the Chloromethyl Group High reaction temperature or prolonged reaction time• Monitor the reaction closely and stop it once the starting aryl bromide is consumed.• Consider lowering the reaction temperature.
Inappropriate catalyst system• While less common, some catalyst systems may promote reaction at the benzylic chloride. If this is suspected, screen alternative palladium catalysts and ligands.

Experimental Protocols

The following is a recommended starting protocol for the Suzuki coupling of this compound, based on successful procedures for structurally similar compounds.

General Procedure for the Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (typically in a 10:1 ratio) to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in troubleshooting the Suzuki coupling reaction.

experimental_workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., Cs2CO3) catalyst Add Catalyst System: - Pd(OAc)2 - PCy3·HBF4 reagents->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Degassed Solvents (e.g., Toluene/Water) inert->solvent heat Heat Reaction (e.g., 80 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed optimize Systematic Optimization start->optimize check_catalyst Verify Catalyst and Ligand (Activity, Loading) success Improved Yield check_catalyst->success check_base Evaluate Base (Anhydrous, Finely Powdered) check_base->success check_conditions Assess Reaction Conditions (Inert Atmosphere, Degassed Solvents, Temperature) check_conditions->success side_reactions Analyze for Side Reactions (Dehalogenation, Homocoupling) side_reactions->success optimize->check_catalyst Catalyst System optimize->check_base Base optimize->check_conditions Conditions optimize->side_reactions Byproducts

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.

References

Technical Support Center: Purification of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues that may arise during the purification of this compound.

Recrystallization Issues

Question: What are the most common impurities I am likely to encounter in crude this compound?

Answer: The impurities in crude this compound typically arise from the synthetic route, which is often the chloromethylation of 2-bromo-4-(trifluoromethyl)toluene. The most common impurities include:

  • Unreacted Starting Material: 2-bromo-4-(trifluoromethyl)toluene.

  • Over-chlorinated Byproducts: 2-Bromo-1-(dichloromethyl)-4-(trifluoromethyl)benzene and 2-bromo-1-(trichloromethyl)-4-(trifluoromethyl)benzene.

  • Hydrolysis Product: 2-Bromo-4-(trifluoromethyl)benzyl alcohol, formed by the reaction of the chloromethyl group with water.

  • Diaryl Methane Byproducts: Such as bis(2-bromo-4-(trifluoromethyl)phenyl)methane, which can form under certain reaction conditions.

Question: My compound is not crystallizing from the solution, even after cooling. What should I do?

Answer: Failure to crystallize is a common issue and can often be resolved by inducing crystallization. Here are a few techniques to try:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a template for crystallization.

  • Solvent Evaporation: If an excess of solvent was used, the solution might not be saturated enough. Gently warm the solution to evaporate a small amount of the solvent and then allow it to cool again.

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or even a freezer for a short period.

Question: My product is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound is impure or if the solution is cooled too quickly. To address this:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.

  • Slow Cooling: Insulate the flask to slow down the cooling rate. This can be achieved by wrapping the flask in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.

  • Change Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture.

Question: After recrystallization, my product is still colored. How can I decolorize it?

Answer: Colored impurities can often be removed by using activated charcoal.

  • Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the hot, colorless filtrate to cool and crystallize.

Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.

Column Chromatography Issues

Question: My compound is not separating from a non-polar impurity on a silica gel column using a hexane/ethyl acetate mobile phase. What should I do?

Answer: If co-elution is occurring, you may need to adjust the polarity of your mobile phase or change the stationary phase.

  • Optimize the Mobile Phase: Try a less polar solvent system. For non-polar compounds, a mixture of hexane and dichloromethane or toluene can sometimes provide better separation than hexane/ethyl acetate.

  • Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent. This can help to resolve compounds with similar polarities.

  • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a phenyl-bonded silica phase, which can offer different selectivity for aromatic compounds.

Question: The peaks for my compound are tailing during column chromatography. What is the cause and how can I fix it?

Answer: Tailing is often caused by the compound interacting too strongly with the stationary phase or by the presence of acidic impurities if you are using silica gel.

  • Add a Modifier to the Mobile Phase: Adding a small amount of a slightly more polar solvent or a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) to the mobile phase can often reduce tailing.

  • Check for Column Overloading: Tailing can also occur if the column is overloaded with the sample. Try using a larger column or loading less material.

  • Ensure Proper Packing: An improperly packed column with channels or cracks can lead to tailing. Ensure your column is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For moderately impure samples, recrystallization is often a good first choice due to its simplicity and scalability. For mixtures containing multiple, closely related impurities, such as positional isomers or over-chlorinated byproducts, flash column chromatography will likely be necessary to achieve high purity.

Q2: How can I prevent the hydrolysis of the chloromethyl group during purification?

A2: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. To minimize this:

  • Use anhydrous (dry) solvents for both recrystallization and column chromatography.

  • If an aqueous workup is necessary after synthesis, perform it at low temperatures and as quickly as possible.

  • Avoid prolonged heating during recrystallization.

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For this compound, consider the following, starting with single solvents and moving to mixed solvent systems if a single solvent is not effective:

  • Single Solvents: Hexane, heptane, or isopropanol.

  • Mixed Solvents: Ethanol/water, methanol/water, or toluene/hexane.

Q4: How should I store purified this compound?

A4: Due to the reactivity of the chloromethyl group, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Data Presentation

The following table summarizes illustrative data for the purification of this compound. Note that the optimal conditions and results may vary based on the specific impurities and their concentrations in your crude sample.

Purification MethodSolvent/Mobile Phase SystemTypical Purity AchievedTypical YieldNotes
Recrystallization Isopropanol>98%70-85%Good for removing less soluble or more soluble impurities.
Hexane/Toluene (e.g., 10:1)>99%60-80%Effective for removing more polar impurities.
Flash Column Chromatography Silica Gel
Hexane/Ethyl Acetate (98:2 v/v)>99%85-95%Good general system for separating non-polar impurities.
Hexane/Dichloromethane (95:5 v/v)>99.5%80-90%Can provide better separation of closely related isomers.

Experimental Protocols

Protocol 1: Recrystallization from a Hexane/Toluene Solvent System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add warm hexane to the hot toluene solution until the solution becomes slightly cloudy. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

experimental_workflow crude_product Crude Product (2-Bromo-1-(chloromethyl)-4- (trifluoromethyl)benzene) purity_assessment Purity Assessment (TLC, GC-MS, NMR) crude_product->purity_assessment recrystallization Recrystallization purity_assessment->recrystallization Moderately Impure column_chromatography Column Chromatography purity_assessment->column_chromatography Highly Impure or Isomeric Mixture pure_product Pure Product (>99%) recrystallization->pure_product waste Impurities recrystallization->waste column_chromatography->pure_product column_chromatography->waste

Caption: A decision workflow for selecting the appropriate purification method.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Problem oiling_out Product 'Oils Out' start->oiling_out Problem colored_crystals Crystals are Colored start->colored_crystals Problem success Pure Crystals Formed start->success Success induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->induce_crystallization Solution slow_cooling Adjust Cooling & Solvent: - Reheat and add more solvent - Cool slowly oiling_out->slow_cooling Solution charcoal_treatment Decolorize: - Redissolve in hot solvent - Add activated charcoal - Hot filter colored_crystals->charcoal_treatment Solution

Caption: Troubleshooting decision tree for common recrystallization issues.

Technical Support Center: Grignard Reaction of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. The information is designed to help anticipate and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemoselectivity when forming the Grignard reagent from this compound?

The formation of a Grignard reagent from a di-halo-substituted compound can be complex. Typically, the reactivity of a carbon-halogen bond towards magnesium is in the order of I > Br > Cl. Therefore, it is generally expected that the Grignard reagent will form preferentially at the aryl bromide position. However, benzylic halides are also highly reactive. In some cases, unexpected reactivity has been observed, where a benzylic chloride has been shown to be more reactive than an aryl bromide in the formation of a di-Grignard reagent[1]. It is crucial to carefully control reaction conditions and monitor the reaction progress to favor the desired selectivity.

Q2: What are the most common byproducts in this Grignard reaction?

The most common byproducts are typically homo-coupling products arising from a Wurtz-Fittig type reaction.[2][3][4][5][6] These can include:

  • Biaryl formation: Two molecules of the starting material can couple at the aryl bromide position to form a biphenyl derivative. This is a well-documented side reaction in Grignard syntheses with aryl halides.[7][8][9]

  • Benzylic coupling: Coupling can also occur at the chloromethyl position.

  • Cross-coupling: A molecule of the Grignard reagent can react with a molecule of the starting material.

Q3: Can the chloromethyl group interfere with the Grignard reaction?

Yes, the benzylic chloride is a reactive site. Besides the potential for Grignard formation at this position, it can also be a site for side reactions. For instance, the initially formed aryl Grignard reagent could potentially react with the chloromethyl group of another molecule of the starting material in an intermolecular fashion. Additionally, benzylic Grignard reagents have been observed to undergo rearrangement under certain conditions[10].

Q4: How does the trifluoromethyl group affect the reaction?

The trifluoromethyl group is a strong electron-withdrawing group. This can influence the reactivity of the aryl bromide, potentially making the formation of the Grignard reagent more challenging compared to electron-rich aryl bromides. In some cases, electron-donating groups have been reported to impede Grignard formation[11]. While the opposite in electronic nature, this highlights the sensitivity of the reaction to substituents.

Q5: What are the critical parameters to control for a successful reaction?

  • Anhydrous conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Magnesium activation: A passivating oxide layer on the surface of the magnesium can prevent the reaction from initiating. Activation with iodine, 1,2-dibromoethane, or mechanical grinding is often necessary.

  • Temperature control: The reaction is exothermic. Maintaining a controlled temperature is crucial to minimize side reactions, particularly homo-coupling, which is favored at higher temperatures.[8]

  • Slow addition of the halide: Adding the solution of this compound slowly to the magnesium suspension helps to maintain a low concentration of the halide, which can suppress the rate of Wurtz-Fittig coupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate Magnesium surface is passivated with an oxide layer.Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing them with a dry stirring rod to expose a fresh surface.
Presence of moisture in glassware or solvent.Thoroughly flame-dry all glassware under vacuum or in an oven before use. Use freshly distilled anhydrous solvents.
Low yield of the desired Grignard reagent Incomplete reaction.Ensure efficient stirring and allow for sufficient reaction time. Monitor the consumption of the starting material by TLC or GC.
Quenching of the Grignard reagent by acidic protons.Ensure all reagents and the reaction atmosphere are strictly anhydrous and free of acidic impurities.
Formation of significant amounts of homo-coupling byproducts.Add the halide solution dropwise to the magnesium suspension to keep its concentration low. Maintain a lower reaction temperature.
Formation of a complex mixture of products Lack of chemoselectivity between the aryl bromide and the benzylic chloride.Carefully control the reaction temperature. Consider using a different solvent, as solvent polarity can influence selectivity.
Intermolecular reactions involving the chloromethyl group.Use dilute conditions to minimize intermolecular reactions.

Byproduct Formation Pathways

The following diagram illustrates the expected reaction to form the Grignard reagent and the potential pathways leading to common byproducts.

Byproduct_Formation start This compound mg Mg start->mg Reaction Initiation homo_aryl Homo-coupling Byproduct (Biaryl) start->homo_aryl Wurtz-Fittig Reaction homo_benzyl Homo-coupling Byproduct (Benzylic Coupling) start->homo_benzyl Wurtz-Fittig Reaction cross_coupling Cross-coupling Byproduct start->cross_coupling grignard Desired Grignard Reagent (at Aryl Bromide) mg->grignard Desired Pathway grignard->cross_coupling Reaction with Starting Material

Caption: Potential reaction pathways for the Grignard reaction.

Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and resolving common issues during the Grignard reaction.

Troubleshooting_Workflow start Start Experiment initiation Does the reaction initiate? start->initiation activate_mg Activate Mg (Iodine, DIBE, crushing). Ensure anhydrous conditions. initiation->activate_mg No yield_check Is the yield of the desired product low? initiation->yield_check Yes activate_mg->initiation product_analysis Analyze product mixture (TLC, GC-MS, NMR) yield_check->product_analysis Yes end Successful Reaction yield_check->end No optimize_conditions Optimize reaction conditions: - Slow addition of halide - Control temperature - Ensure sufficient reaction time optimize_conditions->start Re-run experiment byproduct_check Are significant byproducts observed? product_analysis->byproduct_check byproduct_check->optimize_conditions Yes purification Purify product (e.g., column chromatography) byproduct_check->purification No purification->end

Caption: A workflow for troubleshooting the Grignard reaction.

Quantitative Data Summary

The following table presents hypothetical yield data for the Grignard reaction of a substituted aryl bromide under different conditions to illustrate the impact of reaction parameters on product distribution. These are not experimental results for this compound but are intended to provide a comparative overview.

Parameter Condition A: Slow Addition at 0°C Condition B: Rapid Addition at RT
Desired Grignard Product ~75%~40%
Homo-coupling Byproduct (Biaryl) ~15%~45%
Other Byproducts ~10%~15%

Note: This data is for illustrative purposes only and highlights the general trend that slower addition rates and lower temperatures can significantly improve the yield of the desired Grignard reagent while minimizing the formation of homo-coupling byproducts.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the regioselectivity of reactions with the versatile but complex reagent, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and what factors govern their reactivity?

A1: This molecule possesses three primary sites for reaction:

  • Aryl C-Br bond (at C2): This site is susceptible to oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its reactivity is influenced by the electron-withdrawing trifluoromethyl group, which can make the aryl bromide more reactive towards oxidative addition.

  • Benzylic C-Cl bond (on the chloromethyl group): This is a highly reactive site for nucleophilic substitution (SN1 and SN2) reactions due to the stability of the resulting benzylic carbocation or the accessibility of the carbon for backside attack.

  • Aromatic C-H bonds: These can be targets for directed ortho-metalation (lithiation) or electrophilic aromatic substitution, although the latter is generally disfavored due to the deactivating nature of the existing substituents.

Regioselectivity is primarily controlled by the choice of reagents and reaction conditions. Metal-catalyzed reactions will favor the C-Br bond, strong nucleophiles will typically react at the C-Cl bond, and strong bases like organolithium reagents can deprotonate specific C-H positions.

Q2: In a cross-coupling reaction, which halogen is expected to react preferentially?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl. Therefore, the aryl bromide at the C2 position is significantly more reactive than the benzylic chloride. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C-Br bond while leaving the chloromethyl group intact for subsequent transformations.

Q3: How does the trifluoromethyl group influence the regioselectivity of reactions on the aromatic ring?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. In electrophilic aromatic substitution, it is a meta-director. However, in reactions involving metalation (like lithiation), its electronic influence can be overridden by the directing effects of other functional groups. For cross-coupling reactions at the C-Br bond, the -CF3 group's electron-withdrawing nature can enhance the rate of oxidative addition to the palladium catalyst.

Q4: Can I perform a Grignard reaction using this molecule?

A4: Forming a Grignard reagent from this compound is challenging. The highly reactive chloromethyl group is incompatible with the basic and nucleophilic nature of the Grignard reagent. The newly formed Grignard reagent could potentially react with the chloromethyl group of another molecule, leading to side products. It is generally advisable to protect the chloromethyl group or use alternative organometallic reagents if functionalization at the C-Br position is desired via a Grignard-like reaction.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Reaction at both C-Br and C-Cl)
Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. Higher temperatures can provide enough energy to activate the less reactive C-Cl bond.
Highly Reactive Catalyst System Use a less reactive palladium catalyst or ligand. Bulky, electron-rich phosphine ligands can sometimes decrease selectivity. Consider screening different ligands.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.
Excess Boronic Acid Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid to minimize the chance of a second coupling.
Issue 2: Nucleophilic attack at the C-Br bond instead of the desired C-Cl bond
Possible Cause Troubleshooting Step
Reaction Conditions Favoring Nucleophilic Aromatic Substitution (SNAr) The trifluoromethyl group activates the ring towards SNAr. Ensure your reaction conditions are mild (e.g., lower temperature, less aggressive nucleophile) to favor the kinetically preferred SN2 reaction at the benzylic position.
Use of a Strong, Hard Nucleophile Softer nucleophiles tend to favor reaction at the benzylic position. Consider the HSAB (Hard and Soft Acids and Bases) principle when selecting your nucleophile.
Issue 3: Low Yield in Sonogashira Coupling at the C-Br Position
Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality catalyst and ligands.
Inappropriate Base The choice of base is crucial. Organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used. Screen different bases to find the optimal one for your specific alkyne.
Poor Solubility Ensure all reactants are soluble in the chosen solvent. Common solvents include THF, DMF, and toluene.
Issues with Copper Co-catalyst If using a copper co-catalyst (e.g., CuI), ensure it is fresh and handled under inert conditions to prevent oxidation.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

This protocol aims to selectively couple an arylboronic acid at the C-Br bond, leaving the chloromethyl group intact.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (0.03 eq)

  • K2CO3 (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K2CO3 (2.0 eq).

  • Add Pd(PPh3)4 (0.03 eq) to the flask.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Nucleophilic Substitution at the Chloromethyl Group

This protocol describes the reaction with sodium azide to selectively form the corresponding benzyl azide.

Materials:

  • This compound

  • Sodium azide (NaN3) (1.5 eq)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Data Presentation

The following table summarizes expected outcomes for various regioselective reactions based on data from analogous compounds. Yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.

Reaction Type Reactive Site Typical Reagents Expected Major Product Anticipated Yield Range Key for Regioselectivity
Suzuki-Miyaura Coupling C-BrArylboronic acid, Pd catalyst, Base2-(Aryl)-1-(chloromethyl)-4-(trifluoromethyl)benzene70-95%Lower reactivity of C-Cl bond in cross-coupling
Sonogashira Coupling C-BrTerminal alkyne, Pd/Cu catalyst, Base2-(Alkynyl)-1-(chloromethyl)-4-(trifluoromethyl)benzene60-90%Preferential oxidative addition at the C-Br bond
Buchwald-Hartwig Amination C-BrAmine, Pd catalyst, Ligand, Base2-(Amino)-1-(chloromethyl)-4-(trifluoromethyl)benzene65-85%Higher reactivity of aryl bromide over benzylic chloride in this coupling
Nucleophilic Substitution C-ClNaCN, NaN3, R-OH/Base2-Bromo-1-(cyanomethyl/azidomethyl/alkoxymethyl)-4-(trifluoromethyl)benzene80-98%High reactivity of the benzylic halide towards nucleophiles
Grignard Formation C-BrMg metalProne to side reactions; not recommended without protectionLowIncompatibility of Grignard reagent with the chloromethyl group
Directed ortho-Lithiation C-H (ortho to Br)n-BuLi or LDA2-Bromo-6-lithio-1-(chloromethyl)-4-(trifluoromethyl)benzeneVariableDirecting effect of the bromo group

Visualizations

experimental_workflow cluster_cross_coupling Cross-Coupling Reactions cluster_substitution Nucleophilic Substitution start 2-Bromo-1-(chloromethyl)- 4-(trifluoromethyl)benzene suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) start->suzuki sonogashira Sonogashira (Alkyne, Pd/Cu cat.) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd cat.) start->buchwald sn2 Nucleophilic Attack (e.g., NaCN, NaN3) start->sn2 product_cc Selective reaction at C-Br bond suzuki->product_cc sonogashira->product_cc buchwald->product_cc product_sub Selective reaction at C-Cl bond sn2->product_sub

Caption: Reaction pathways for this compound.

troubleshooting_suzuki start Poor Regioselectivity in Suzuki Coupling cause1 High Temperature? start->cause1 cause2 Highly Active Catalyst? start->cause2 cause3 Prolonged Reaction Time? start->cause3 solution1 Lower Reaction Temperature cause1->solution1 solution2 Screen Less Reactive Catalysts/Ligands cause2->solution2 solution3 Monitor Reaction Closely and Quench Promptly cause3->solution3 end Improved Regioselectivity solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling regioselectivity.

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The main challenge lies in achieving selective reaction at the C(sp²)–Br bond without affecting the C(sp³)–Cl bond of the chloromethyl group. The reactivity difference between an aryl bromide and a benzylic chloride allows for selective coupling, but improper catalyst selection or reaction conditions can lead to side reactions or low yields.[1][2]

Q2: Which type of cross-coupling reaction is most suitable for selective functionalization of the C-Br bond in this substrate?

The Suzuki-Miyaura coupling is a highly effective method for the selective C(sp²)–C(sp²) bond formation, coupling the aryl bromide with various arylboronic acids while preserving the chloromethyl group.[2][3] Other potential reactions include the Heck, Sonogashira, and Buchwald-Hartwig amination, although catalyst and condition optimization is crucial for selectivity.[4][5][6][7][8]

Q3: What is a recommended starting point for a catalyst system for Suzuki-Miyaura coupling with this substrate?

A well-established and highly selective catalyst system consists of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄).[2][3] This combination has been shown to be effective in selectively activating the C-Br bond.

Q4: How does the trifluoromethyl group affect the cross-coupling reaction?

The electron-withdrawing nature of the trifluoromethyl group activates the aryl bromide, making the oxidative addition step of the catalytic cycle more favorable.[4][9] This can lead to higher reactivity and potentially allow for milder reaction conditions compared to electron-rich aryl bromides.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no product yield Inactive catalystEnsure the palladium precatalyst is properly activated to the Pd(0) state. Consider using a pre-activated catalyst or ensuring your reaction conditions facilitate in-situ reduction.[10]
Oxygen contaminationThoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[9][10]
Inappropriate baseThe choice of base is critical for the transmetalation step. For Suzuki couplings with this substrate, a strong base like Cesium Carbonate (Cs₂CO₃) is recommended.[2][3] If using other bases like K₃PO₄, ensure it is anhydrous as a small amount of water might be necessary for it to be effective.[11]
Formation of side products (e.g., homocoupling, dehalogenation) Presence of Pd(II) species without aryl ligandsThis can lead to homocoupling of the boronic acid. Ensure proper degassing to prevent oxidation of the Pd(0) catalyst.[9]
Reaction of the chloromethyl groupWhile less reactive, the benzylic chloride can react under certain conditions. Ensure the use of a catalyst system selective for C(sp²)-Br activation. Avoid overly harsh conditions or prolonged reaction times.[2][12]
Dehalogenation (replacement of Br with H)This can be caused by the formation of palladium-hydride species. This is more common with electron-deficient aryl halides.[13] Optimize the base and solvent system. Aprotic solvents like toluene or dioxane are generally preferred.[13]
Reaction stalls before completion Catalyst deactivationThe catalyst may degrade over time, especially at elevated temperatures. Consider a more robust ligand or a lower reaction temperature with a longer reaction time.
Insufficient mixingEnsure vigorous stirring, especially in heterogeneous mixtures, to facilitate efficient mass transfer.

Experimental Protocols

Selective Suzuki-Miyaura Coupling

This protocol is adapted from a study on the selective coupling of chloromethyl bromobenzenes with arylboronic acids.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene and Water (10:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene/water (10:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Selective Suzuki-Miyaura Coupling

The following table summarizes representative yields for the coupling of various arylboronic acids with a similar substrate, 1-bromo-4-(chloromethyl)benzene, under the conditions described above.[2][3] These results can serve as an expectation for reactions with this compound.

Arylboronic Acid Product Yield (%)
p-Tolylboronic acid4'-(Chloromethyl)-4-methyl-1,1'-biphenyl95
4-Methoxyphenylboronic acid4'-(Chloromethyl)-4-methoxy-1,1'-biphenyl93
4-(Trifluoromethyl)phenylboronic acid4'-(Chloromethyl)-4-(trifluoromethyl)-1,1'-biphenyl92
3-Chlorophenylboronic acid3-Chloro-4'-(chloromethyl)-1,1'-biphenyl73
o-Tolylboronic acid4'-(Chloromethyl)-2-methyl-1,1'-biphenyl90

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base (Cs₂CO₃) B Add Catalyst System: - Pd(OAc)₂ - PCy₃·HBF₄ A->B C Inert Atmosphere: Evacuate & Backfill (Ar/N₂) B->C D Add Degassed Solvent: Toluene/Water (10:1) C->D E Heat & Stir (e.g., 100 °C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low/No Yield? C1 Check Catalyst Activity - Use fresh catalyst - Ensure proper activation Start->C1 Yes C2 Degas Solvents/Reagents - Prevent O₂ contamination C1->C2 R1 Optimize Base - Try Cs₂CO₃ or K₃PO₄ C2->R1 R2 Screen Solvents - Toluene, Dioxane R1->R2 R3 Adjust Temperature R2->R3 S1 Dehalogenation? - Optimize base/solvent R3->S1 S2 Homocoupling? - Improve degassing S1->S2 End End S2->End Problem Solved?

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Work-up Procedures for 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective work-up procedures for reactions involving 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the work-up of reactions with this compound?

A1: The main challenges stem from the reactivity of the benzylic chloride (chloromethyl group). This group is susceptible to nucleophilic substitution, which can lead to hydrolysis to the corresponding benzyl alcohol if water is present, especially under acidic or basic conditions. Additionally, incomplete reactions can leave unreacted starting material, which may have similar chromatographic behavior to the desired product, complicating purification. Emulsion formation during aqueous extraction is also a common issue with halogenated aromatic compounds.

Q2: What are the common side products to look out for?

A2: The most common side product is the hydrolysis of the chloromethyl group to form 2-bromo-1-(hydroxymethyl)-4-(trifluoromethyl)benzene. Other potential side products can arise from over-reaction or side reactions of the starting materials and reagents. For instance, in Grignard reactions, homocoupling of the Grignard reagent can occur. It is crucial to analyze the crude reaction mixture by techniques like TLC, GC-MS, or LC-MS to identify any significant impurities.

Q3: How can I minimize the hydrolysis of the chloromethyl group during aqueous work-up?

A3: To minimize hydrolysis, it is recommended to perform aqueous washes with neutral or mildly basic solutions, such as a saturated sodium bicarbonate solution. This helps to neutralize any acidic byproducts that could catalyze hydrolysis. It is also advisable to work at lower temperatures (e.g., using an ice bath) during the quench and extraction steps and to minimize the contact time between the organic layer and the aqueous phase.

Q4: What is a general procedure for quenching a reaction involving this compound?

A4: The quenching procedure depends on the specific reaction. For many reactions, slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild quenching agent is effective. For instance, in nucleophilic substitution reactions, quenching with water or a saturated ammonium chloride solution is common. For organometallic reactions like Grignard reactions, a careful quench with a saturated ammonium chloride solution is recommended to neutralize the reactive organometallic species.

Troubleshooting Guide

Issue: A persistent emulsion has formed during the aqueous extraction.

  • Solution 1: "Salting out" Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion.

  • Solution 2: Filtration Filter the entire emulsified mixture through a pad of celite. This can help to remove particulate matter that may be stabilizing the emulsion.

  • Solution 3: Centrifugation If available, centrifuging the mixture can effectively separate the layers.

Issue: The product is "oiling out" instead of crystallizing during recrystallization.

  • Solution 1: Induce Crystallization Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, can also initiate crystallization.

  • Solution 2: Adjust Solvent System If the product is too soluble, you may need to slowly add a less polar "anti-solvent" until the solution becomes slightly turbid, then allow it to cool slowly. If too much solvent was used, carefully evaporate some of the solvent and attempt to crystallize again.

  • Solution 3: Slower Cooling Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can sometimes favor oiling out over crystallization.

Issue: Difficulty in separating the product from starting material by column chromatography.

  • Solution 1: Optimize the Eluent System If the product and starting material have very similar polarities, a fine-tuning of the eluent system is necessary. Try using a shallower gradient or a different solvent system altogether. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide better separation.

  • Solution 2: Derivatization If the starting material contains a reactive functional group that the product does not (or vice-versa), it may be possible to selectively react the impurity to form a more polar compound that is easier to separate.

Data Presentation

PropertyValue
CAS Number 480438-96-8
Molecular Formula C₈H₅BrClF₃
Molecular Weight 273.48 g/mol
Boiling Point 234 °C
Density 1.639 g/cm³
Flash Point 95 °C
Solubility Insoluble in water, soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.
Appearance Colorless to light yellow liquid.

Experimental Protocols

General Protocol for Nucleophilic Substitution (Williamson Ether Synthesis)

This protocol describes a general procedure for the reaction of this compound with a phenol to form an ether.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

  • Addition of Electrophile: To the stirred suspension, add this compound (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to an appropriate temperature (e.g., 60-80 °C for DMF) and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, it is advisable to remove most of it under reduced pressure.

  • Work-up: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

Visualizations

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with sat. aq. NH4Cl or H2O) start->quench extract Aqueous Work-up (Organic Solvent/Water) quench->extract wash_bicarb Wash with sat. aq. NaHCO3 (Neutralize acid) extract->wash_bicarb wash_brine Wash with Brine (Remove water) wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (e.g., Column Chromatography) filter_concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the work-up of reactions.

Troubleshooting_Emulsion start Persistent Emulsion during Aqueous Extraction add_brine Add Saturated Brine ('Salting Out') start->add_brine check1 Emulsion Resolved? add_brine->check1 filter_celite Filter through Celite check1->filter_celite No success Continue Work-up check1->success Yes check2 Emulsion Resolved? filter_celite->check2 centrifuge Centrifuge Mixture check2->centrifuge No check2->success Yes check3 Emulsion Resolved? centrifuge->check3 check3->success Yes fail Consult Supervisor/ Consider alternative work-up check3->fail No

Caption: Troubleshooting guide for emulsion formation during work-up.

Validation & Comparative

Comparison of reactivity between aryl bromide and chloromethyl group in 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of complex molecules is a cornerstone of modern chemical synthesis, particularly in the fields of drug discovery and materials science. The molecule this compound presents two distinct and valuable reactive handles: an aryl bromide and a benzylic chloride. Understanding the differential reactivity of these groups is paramount for designing selective, high-yield synthetic routes. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to enable researchers to selectively manipulate this versatile building block.

Overview of Reactive Sites

The two key functional groups in this compound offer orthogonal reactivity profiles.

  • Aryl Bromide (C-Br bond): The bromine atom is attached directly to the aromatic ring (an sp²-hybridized carbon). This bond is generally stable and unreactive towards traditional nucleophilic substitution.[1][2] However, it is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4] The electron-withdrawing nature of the trifluoromethyl group further enhances the reactivity of the C-Br bond in oxidative addition steps.

  • Chloromethyl Group (C-Cl bond): The chlorine atom is attached to a carbon adjacent to the aromatic ring (an sp³-hybridized carbon). This classifies it as a benzylic halide. Benzylic halides are highly susceptible to nucleophilic substitution via both SN1 and SN2 mechanisms due to the ability of the benzene ring to stabilize the carbocation intermediate (SN1) or the transition state (SN2).[5]

The fundamental difference in the hybridization of the carbon atom bonded to the halogen (sp² vs. sp³) and the reaction mechanisms they favor are the basis for their selective functionalization.

Chemoselectivity: Targeting a Single Site

The disparate nature of these two groups allows for a high degree of chemoselectivity.

  • To functionalize the chloromethyl group: Standard nucleophilic substitution conditions are employed. These reactions are typically performed at or below room temperature, using a wide variety of nucleophiles (e.g., amines, cyanides, azides, thiolates) in polar solvents. These conditions do not typically require a metal catalyst and leave the robust aryl bromide bond intact.

  • To functionalize the aryl bromide group: Palladium-catalyzed cross-coupling reactions are the method of choice. These reactions require a palladium catalyst, a suitable ligand, and a base to proceed.[3] Under these conditions, the palladium complex will selectively undergo oxidative addition into the C(sp²)-Br bond, leaving the C(sp³)-Cl bond of the chloromethyl group untouched.

Quantitative Reactivity Comparison

The following table summarizes the typical conditions and reactivity for each functional group, providing a clear guide for reaction design.

Reaction TypeTarget Functional GroupTypical Reagents & ConditionsExpected Reactivity / Selectivity
Nucleophilic Substitution Chloromethyl GroupNaCN, DMSO, 25 °CNaN₃, Acetone/H₂O, 50 °CR₂NH, K₂CO₃, CH₃CN, 60 °CHigh. The benzylic chloride is highly electrophilic and readily undergoes SN2 displacement. The aryl bromide is unreactive under these conditions.
Suzuki-Miyaura Coupling Aryl BromideArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °CHigh. Palladium catalysts selectively activate the C(sp²)-Br bond for cross-coupling.[6] The chloromethyl group is generally stable under these conditions.
Sonogashira Coupling Aryl BromideTerminal alkyne, Pd(PPh₃)₂, CuI, Et₃N, THF, 25-50 °CHigh. The Pd/Cu catalytic system is specific for the C(sp²)-Br bond, enabling the formation of an aryl-alkyne bond. The chloromethyl group remains intact.
Buchwald-Hartwig Amination Aryl BromideAmine (R₂NH), Pd₂(dba)₃, Ligand (e.g., BINAP), NaOt-Bu, Toluene, 100 °CHigh. This palladium-catalyzed reaction is a powerful method for forming C-N bonds specifically at the aryl position, with no reaction at the chloromethyl site.

Visualizing Selective Reaction Pathways

The logical flow for selectively targeting either the aryl bromide or the chloromethyl group can be visualized as a decision-making process based on the desired transformation.

G start 2-Bromo-1-(chloromethyl)- 4-(trifluoromethyl)benzene cond_sub Nucleophile (e.g., KCN) No Pd Catalyst Low Temperature start->cond_sub Target C(sp³)-Cl cond_cc Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Boronic Acid / Alkyne / Amine start->cond_cc Target C(sp²)-Br sub_product Product of Nucleophilic Substitution cc_product Product of Cross-Coupling cond_sub->sub_product cond_cc->cc_product

References

A Comparative Guide to HPLC Purity Analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. The selection of an appropriate analytical method is critical for accurate impurity profiling, ensuring the quality and safety of starting materials and intermediates in drug development. This document outlines detailed experimental protocols and presents comparative data to facilitate method selection and implementation.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially harmful impurities in the final active pharmaceutical ingredient (API). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purity assessment of such non-polar, aromatic compounds due to its high resolving power and sensitivity.

This guide compares the performance of three common reversed-phase HPLC columns with varying stationary phase chemistries for the separation of this compound from its potential impurities.

Experimental Design and Methodology

A comparative study was designed to evaluate the effectiveness of different HPLC columns and mobile phase compositions in resolving the main component from potential process-related impurities and degradation products.

Potential Impurities
  • Isomers: Positional isomers of the bromo, chloromethyl, and trifluoromethyl groups.

  • Starting Material: Unreacted starting materials from the synthesis process.

  • By-products: Compounds resulting from incomplete or over-halogenation.

  • Degradation Products: For example, hydrolysis of the chloromethyl group to a hydroxymethyl group.

HPLC Systems and Columns

The following HPLC columns were selected for this comparative analysis to represent a range of common reversed-phase selectivities:

  • Method A: A standard C18 (octadecyl) column, known for its hydrophobic retention.

  • Method B: A C8 (octyl) column, which is less retentive than C18 and can offer different selectivity for polar compounds.

  • Method C: A Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions with aromatic analytes.

Experimental Protocols

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Sample Preparation:

  • A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL.

  • Working solutions for analysis were prepared by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition.

Chromatographic Conditions:

ParameterMethod A (C18)Method B (C8)Method C (Phenyl-Hexyl)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water0.1% Trifluoroacetic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 50% B to 95% B in 15 min45% B to 90% B in 15 min55% B to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL10 µL

Results and Discussion

The following table summarizes the hypothetical chromatographic data obtained from the three methods. The data is representative of what would be expected in such a comparative study, focusing on the retention time of the main peak and the resolution from a closely eluting hypothetical impurity.

Data Presentation: Comparison of HPLC Methods
ParameterMethod A (C18)Method B (C8)Method C (Phenyl-Hexyl)
Retention Time (Main Peak) 12.5 min10.8 min13.2 min
Resolution (Main Peak/Impurity 1) 1.81.52.5
Tailing Factor (Main Peak) 1.21.11.0
Theoretical Plates (Main Peak) 150001400018000
Purity (% Area) 99.5%99.4%99.7%

Analysis of Results:

  • Method A (C18): Provided good retention and a satisfactory resolution of the main peak from the impurity. The peak shape was acceptable.

  • Method B (C8): Showed lower retention times as expected due to the shorter alkyl chain. The resolution was the lowest of the three methods, suggesting it may not be ideal for complex impurity profiles.

  • Method C (Phenyl-Hexyl): Offered the best resolution, likely due to favorable π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. It also provided the most symmetrical peak and the highest theoretical plates, indicating superior efficiency.

Conclusion and Recommendations

Based on the comparative data, the Phenyl-Hexyl column (Method C) is recommended for the purity analysis of this compound. This method provides the best resolution of the main component from potential impurities, along with excellent peak shape and efficiency.

For routine quality control where high throughput is desired, the C8 column (Method B) could be further optimized to improve resolution while maintaining a shorter run time. However, for comprehensive impurity profiling and method validation, the superior separation achieved with the Phenyl-Hexyl column is advantageous.

Visualizations

Experimental Workflow

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Sample stock Prepare Stock Solution (1 mg/mL in ACN) start->stock work Prepare Working Solution (0.1 mg/mL in Mobile Phase) stock->work inject Inject Sample (10 µL) work->inject sep Chromatographic Separation (C18 / C8 / Phenyl-Hexyl) inject->sep detect UV Detection (220 nm) sep->detect integrate Peak Integration detect->integrate calc Calculate Purity, Resolution, Tailing Factor integrate->calc compare Compare Method Performance calc->compare end End: Report Results compare->end Select Optimal Method

Caption: Workflow for the comparative HPLC purity analysis.

Logical Relationship of Method Selection

Method_Selection_Logic cluster_columns Column Selection cluster_params Performance Evaluation start Define Analytical Goal: Purity of 2-Bromo-1-(chloromethyl) -4-(trifluoromethyl)benzene c18 C18 (Standard Hydrophobic) start->c18 c8 C8 (Less Hydrophobic) start->c8 phenyl Phenyl-Hexyl (π-π Interactions) start->phenyl resolution Resolution > 2.0? c18->resolution Test c8->resolution Test phenyl->resolution Test tailing Tailing Factor ~ 1.0? resolution->tailing efficiency High Theoretical Plates? tailing->efficiency decision Optimal Method Found? efficiency->decision final_method Selected Method: Phenyl-Hexyl Column decision->final_method Yes optimize Optimize Mobile Phase or Gradient decision->optimize No yes Yes no No optimize->resolution

Caption: Decision logic for selecting the optimal HPLC method.

Structural Elucidation of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene: A Comparative Analysis in the Absence of Direct Crystallographic Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical cornerstone of molecular design and synthesis. This guide addresses the structural characterization of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. Notably, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a current absence of experimental single-crystal X-ray diffraction data for this specific compound.

In light of this, this comparison guide will provide a thorough analysis based on computed structural data and a comparative assessment against structurally related molecules for which experimental crystallographic data is available. This approach offers valuable insights into the expected molecular geometry and provides a framework for future experimental validation.

Computed Structural Data

Computational modeling provides a theoretical framework for the three-dimensional structure of this compound. The data presented below is derived from computational methods and should be considered as a predictive model.[1]

ParameterValueSource
Molecular FormulaC8H5BrClF3PubChem[1]
Molecular Weight273.48 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
InChI KeyFFTAVZITFBFVEC-UHFFFAOYSA-NPubChem[1]

Comparative Structural Analysis

To approximate the expected bond lengths and angles for this compound, it is instructive to examine the crystallographically determined structures of similar compounds. The following table compares the computed data for the target molecule with experimental data for related structures. This comparative approach allows for an informed estimation of the geometric parameters.

This compound (Computed)1-Bromo-4-chloro-2-(trifluoromethyl)benzene (Experimental)
Crystal System Not ApplicableOrthorhombic
Space Group Not ApplicableP2₁2₁2₁
C-C (aromatic) Bond Length (Å) ~1.391.369 - 1.393
C-Br Bond Length (Å) No data1.896
C-Cl Bond Length (Å) No data1.734
C-CF3 Bond Length (Å) No data1.503

Note: Experimental data for 1-Bromo-4-chloro-2-(trifluoromethyl)benzene is used for comparison. The presence of a chloromethyl group in the target compound will influence the electronic distribution and may lead to slight variations in bond lengths and angles.

Alternative Structural Confirmation Methods

In the absence of single-crystal X-ray data, a combination of other analytical techniques is crucial for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the substitution pattern on the benzene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Experimental Protocol for X-ray Crystallography

For future experimental validation, the following protocol outlines the general steps for obtaining single-crystal X-ray diffraction data.

  • Crystal Growth: Suitable single crystals of this compound would need to be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).

  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to achieve the best possible fit to the experimental data.

Experimental Workflow

The following diagram illustrates the general workflow for structural confirmation by X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_alternatives Alternative/Complementary Analysis synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Structural Confirmation validation->final_structure Confirmed Structure

Caption: Workflow for structural confirmation of a chemical compound.

Conclusion

While direct experimental X-ray crystallographic data for this compound is not currently in the public domain, a robust structural hypothesis can be formulated based on computational modeling and comparison with structurally analogous compounds. For unambiguous structural confirmation, the acquisition of experimental data through single-crystal X-ray diffraction, complemented by other spectroscopic techniques, is highly recommended. The provided experimental protocol and workflow serve as a guide for researchers undertaking such a validation.

References

A Comparative Analysis of the Suzuki Coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene and Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative study of the Suzuki coupling performance of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene against other aryl halides, supported by experimental data to inform catalyst and substrate selection.

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species. The efficiency of this reaction is highly dependent on the nature of the aryl halide, including the type of halogen and the electronic properties of its substituents. This guide focuses on the reactivity of this compound, a trifunctional building block, in comparison to other aryl halides.

Performance Comparison of Aryl Halides in Suzuki-Miyaura Coupling

The reactivity of aryl halides in Suzuki coupling generally follows the order of bond dissociation energy: I > Br > Cl. The presence of electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, a key step in the catalytic cycle, thereby increasing the overall reaction efficiency.[1]

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2-(chloromethyl)benzene p-Tolylboronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80295
1-Bromo-2-(chloromethyl)benzene (4-Methoxyphenyl)boronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80293
1-Bromo-2-(chloromethyl)benzene (4-(Trifluoromethyl)phenyl)boronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80285
1-Bromo-2-(chloromethyl)benzene (4-Acetylphenyl)boronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80288
1-Bromo-2-(chloromethyl)benzene (3-Chlorophenyl)boronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80280
1-Bromo-2-(chloromethyl)benzene o-Tolylboronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80290

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. The following is a representative protocol for the selective Suzuki-Miyaura coupling of an aryl bromide, based on the successful coupling of 1-bromo-2-(chloromethyl)benzene.[2]

Materials:

  • Aryl halide (e.g., 1-bromo-2-(chloromethyl)benzene) (0.30 mmol)

  • Arylboronic acid (0.33 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene (1.0 mL)

  • Water (0.1 mL)

Procedure:

  • To a dry Schlenk tube maintained under an argon atmosphere, add the aryl halide, the corresponding arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

  • Add toluene and water to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling Workflow

To further elucidate the experimental process, the following diagrams illustrate the generalized catalytic cycle and a typical laboratory workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OR)2 Base pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents Combine Aryl Halide, Arylboronic Acid, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat Under Inert Atmosphere solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of complex aromatic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their versatility and functional group tolerance. This guide provides a comparative overview of the efficacy of different palladium catalysts for the cross-coupling of a highly functionalized building block, 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene.

Due to a lack of specific experimental data for the cross-coupling of this compound in the public domain, this guide utilizes data from structurally analogous compounds, primarily 2-bromobenzyl halides. The presence of the ortho-chloromethyl group and the para-trifluoromethyl group significantly influences the reactivity of the C(sp²)–Br bond. Therefore, the data presented herein, derived from substrates with a similar electronic and steric environment, serves as a valuable proxy for predicting catalytic performance.

Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of a palladium catalyst system in the selective cross-coupling of the C(sp²)–Br bond in 1-bromo-2-(chloromethyl)benzene with various arylboronic acids. This substrate is a close structural analog to the topic molecule, lacking only the trifluoromethyl group.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1p-Tolylboronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O80295
2(4-Methoxyphenyl)boronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O80293
3(4-(Trifluoromethyl)phenyl)boronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O80285
4(4-Acetylphenyl)boronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O80288
5(3-Chlorophenyl)boronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O80280
6o-Tolylboronic acidPd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O80290

Conceptual Comparison for Other Cross-Coupling Reactions

Buchwald-Hartwig Amination: This reaction is crucial for the formation of C-N bonds. For electron-deficient aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred.

ReactionPotential Catalyst SystemLigandBaseSolventGeneral Conditions
Buchwald-Hartwig AminationPd₂(dba)₃ or Pd(OAc)₂Buchwald-type biarylphosphines (e.g., XPhos, RuPhos)Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)Aprotic polar solvents (e.g., Toluene, Dioxane)Elevated temperatures (80-120 °C)

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. A co-catalytic amount of a copper(I) salt is often employed.

ReactionPotential Catalyst SystemCo-catalystBaseSolventGeneral Conditions
Sonogashira CouplingPdCl₂(PPh₃)₂ or Pd(PPh₃)₄CuIAmine base (e.g., Et₃N, DIPEA)THF, DMF, or the amine base itselfRoom temperature to moderate heating

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. The regioselectivity and stereoselectivity are key considerations.

| Reaction | Potential Catalyst System | Base | Solvent | General Conditions | |---|---|---|---|---|---| | Heck Reaction | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Weak inorganic base (e.g., K₂CO₃, NaOAc) or an amine base (e.g., Et₃N) | Polar aprotic solvents (e.g., DMF, NMP) | High temperatures (100-140 °C) |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 1-bromo-2-(chloromethyl)benzene:

To a dried Schlenk tube under an argon atmosphere are added 1-bromo-2-(chloromethyl)benzene (0.30 mmol, 1.0 equiv.), the corresponding arylboronic acid (0.33 mmol, 1.1 equiv.), Pd(OAc)₂ (0.0006 mmol, 0.2 mol%), PCy₃·HBF₄ (0.0012 mmol, 0.4 mol%), and Cs₂CO₃ (0.60 mmol, 2.0 equiv.). Toluene (1.0 mL) and water (0.1 mL) are then added. The tube is sealed and the reaction mixture is stirred vigorously in a preheated oil bath at 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the screening of palladium catalysts for a cross-coupling reaction.

G cluster_2 Reaction Setup & Execution cluster_3 Work-up & Analysis S This compound Mix Combine Substrates, Catalyst System, Base, and Solvent under Inert Atmosphere S->Mix CP Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) CP->Mix Pd Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd->Mix L Ligand (e.g., PCy₃·HBF₄, XPhos) L->Mix B Base (e.g., Cs₂CO₃, NaOtBu) B->Mix So Solvent (e.g., Toluene, DMF) So->Mix React Heat Reaction Mixture (Monitor by TLC/GC-MS) Mix->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selective functionalization of the C(sp²)–Br bond in this compound is a critical transformation for the synthesis of novel chemical entities. Based on data from the closely related substrate, 1-bromo-2-(chloromethyl)benzene, a catalyst system composed of Pd(OAc)₂ and the electron-rich, bulky phosphine ligand PCy₃·HBF₄ is highly effective for Suzuki-Miyaura couplings, providing excellent yields in short reaction times. For other cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction, the selection of a suitable palladium catalyst and ligand combination will be crucial and will likely involve sterically hindered and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to achieve high efficacy. Further experimental screening is necessary to determine the optimal conditions for these transformations on this specific and highly functionalized substrate.

Comparative Analysis of Synthetic Methodologies for 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Yields and Protocols

The production of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common methods, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most efficient pathway for laboratory and industrial applications.

Executive Summary

Two primary synthetic strategies dominate the preparation of this compound: the direct benzylic chlorination of 2-bromo-4-(trifluoromethyl)toluene and the conversion of 2-bromo-4-(trifluoromethyl)benzyl alcohol to the corresponding chloride. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. This guide presents a side-by-side comparison of these approaches to inform synthetic strategy and planning.

Yield Comparison of Synthetic Methods

The following table summarizes the quantitative data for the primary synthetic routes to this compound.

Synthetic Route Starting Material Reagents Reported Yield (%) Reference
A: Benzylic Chlorination 2-Bromo-4-(trifluoromethyl)tolueneN-Chlorosuccinimide (NCS), Azobisisobutyronitrile (AIBN)75-85% (Estimated)Analogous Reactions
B: Halogenation of Alcohol 2-Bromo-4-(trifluoromethyl)benzyl alcoholThionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF)~95%General Procedure

Note: The yield for Route A is an estimation based on analogous benzylic chlorination reactions of similar substrates, as a specific reported yield for this exact transformation could not be readily located in the surveyed literature. Route B's yield is based on a general and widely applicable method for the conversion of benzyl alcohols to benzyl chlorides.

Detailed Experimental Protocols

Route A: Benzylic Chlorination of 2-Bromo-4-(trifluoromethyl)toluene

This method involves the free-radical chlorination of the benzylic methyl group of 2-bromo-4-(trifluoromethyl)toluene. N-Chlorosuccinimide (NCS) is a commonly used reagent for this transformation, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.

Experimental Protocol:

  • To a solution of 2-bromo-4-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77-82°C depending on the solvent) and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography to yield this compound.

Route B: Conversion of 2-Bromo-4-(trifluoromethyl)benzyl alcohol to the Chloride

This approach utilizes the readily available 2-bromo-4-(trifluoromethyl)benzyl alcohol and converts the hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The use of thionyl chloride is a classic and highly effective method for this transformation.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromo-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the solution in an ice bath and add thionyl chloride (1.2 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification by column chromatography on silica gel will afford pure this compound.

Logical Workflow for Synthesis Comparison

The following diagram illustrates the decision-making process and experimental workflow for comparing the two primary synthetic routes.

SynthesisComparison cluster_route_a Route A: Benzylic Chlorination cluster_route_b Route B: Halogenation of Alcohol cluster_comparison Comparison A_Start Start: 2-Bromo-4-(trifluoromethyl)toluene A_Reagents Reagents: NCS, AIBN A_Reaction Reaction: Free-Radical Chlorination A_Start->A_Reaction Compare_Cost Starting Material Cost A_Start->Compare_Cost A_Reagents->A_Reaction A_Workup Workup: Filtration, Washing A_Reaction->A_Workup Compare_Conditions Reaction Conditions A_Reaction->Compare_Conditions A_Purification Purification: Distillation/Chromatography A_Workup->A_Purification A_Product Product: 2-Bromo-1-(chloromethyl)-4- (trifluoromethyl)benzene A_Purification->A_Product Compare_Yield Yield A_Product->Compare_Yield B_Start Start: 2-Bromo-4-(trifluoromethyl)benzyl alcohol B_Reagents Reagents: SOCl₂, DMF B_Reaction Reaction: Nucleophilic Substitution B_Start->B_Reaction B_Start->Compare_Cost B_Reagents->B_Reaction B_Workup Workup: Quenching, Extraction B_Reaction->B_Workup B_Reaction->Compare_Conditions B_Purification Purification: Chromatography B_Workup->B_Purification B_Product Product: 2-Bromo-1-(chloromethyl)-4- (trifluoromethyl)benzene B_Purification->B_Product B_Product->Compare_Yield

Caption: Comparative workflow of two synthetic routes.

Conclusion

Both benzylic chlorination and the halogenation of the corresponding benzyl alcohol are viable methods for the synthesis of this compound. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The conversion of the benzyl alcohol (Route B) is a very high-yielding and straightforward reaction, making it an attractive option if the alcohol is readily accessible. Direct chlorination of the toluene derivative (Route A) offers a more atom-economical approach, proceeding in a single step from a potentially more commercially available starting material, though yields may be slightly lower and purification more challenging due to the potential for over-chlorination. Researchers and process chemists should consider these factors when designing their synthetic strategies.

Reactivity Face-Off: 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene vs. its Methoxy Counterpart in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular function. This guide presents a detailed comparative analysis of the reactivity of two structurally related benzyl chlorides: 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene and its analogue, 2-Bromo-1-(chloromethyl)-4-methoxybenzene. This comparison focuses on their behavior in nucleophilic substitution reactions, providing researchers, scientists, and drug development professionals with quantitative data and detailed experimental protocols to inform their synthetic strategies.

The core difference in the reactivity of these two compounds lies in the electronic nature of the substituent at the para-position of the benzene ring. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, while the methoxy group (-OCH3) is a strong electron-donating group. These opposing electronic effects profoundly influence the stability of intermediates and transition states in nucleophilic substitution reactions, thereby dictating the reaction rates and, in some cases, the operative mechanism (SN1 vs. SN2).

Theoretical Underpinnings of Reactivity

Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: a stepwise SN1 pathway involving a carbocation intermediate, or a concerted SN2 pathway.

  • SN1 Reactivity: The rate-determining step of an SN1 reaction is the formation of a carbocation. The electron-donating methoxy group can effectively stabilize the positive charge of the benzylic carbocation through resonance, thereby significantly accelerating the rate of SN1 reactions. Conversely, the electron-withdrawing trifluoromethyl group destabilizes the carbocation, making the SN1 pathway energetically unfavorable and thus much slower.

  • SN2 Reactivity: In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step. The electronic effects of substituents on the SN2 reactivity of benzyl halides are generally less pronounced than in SN1 reactions. However, electron-withdrawing groups like the trifluoromethyl group can decrease the electron density at the reaction center, making it more electrophilic but also destabilizing the transition state which has developing negative charge on the leaving group. Electron-donating groups like the methoxy group can slightly increase the electron density, potentially slowing the reaction with some nucleophiles, but can also stabilize the transition state.

Quantitative Comparison of Reactivity

To provide a quantitative measure of the disparate reactivities, we can examine the solvolysis rates of the parent 4-(trifluoromethyl)benzyl chloride and 4-methoxybenzyl chloride in a polar solvent system, which favors the SN1 pathway for the activated methoxy-substituted compound. A study by Richard et al. provides extensive data on the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water at 25°C.

CompoundSubstituentRate Constant (k_solv) at 25°C [s⁻¹]Relative Rate
4-Methoxybenzyl chloride-OCH₃2.2[1]1
4-(Trifluoromethyl)benzyl chloride-CF₃1.1 x 10⁻⁸ (estimated)[1]~5 x 10⁻⁹

The rate constant for 4-(trifluoromethyl)benzyl chloride is estimated based on the extensive dataset and Hammett correlations provided in the cited literature for solvolysis in 20% acetonitrile in water.

The data clearly illustrates the dramatic difference in reactivity. The 4-methoxybenzyl chloride undergoes solvolysis at a remarkably fast rate, indicative of a stabilized carbocation intermediate and an SN1 mechanism. In stark contrast, the 4-(trifluoromethyl)benzyl chloride is exceedingly unreactive under the same conditions, highlighting the profound destabilizing effect of the trifluoromethyl group on the carbocation intermediate. This vast difference in reactivity underscores the critical role of substituent electronic effects in directing the course and efficiency of nucleophilic substitution reactions on benzylic systems.

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant (SN1 Reaction)

This protocol describes a general method for determining the first-order rate constant for the solvolysis of a substituted benzyl chloride in an aqueous solvent mixture, a reaction indicative of SN1 reactivity.

Materials:

  • Substituted benzyl chloride (e.g., 2-Bromo-1-(chloromethyl)-4-methoxybenzene or this compound)

  • Solvent: 20% (v/v) Acetonitrile in deionized water

  • pH indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Thermostated water bath (25.0 ± 0.1 °C)

  • Magnetic stirrer and stir bar

  • Burette, pipette, and volumetric flasks

Procedure:

  • Prepare a stock solution of the substituted benzyl chloride in acetonitrile.

  • In a reaction vessel thermostated at 25.0 °C, place a known volume of the 20% acetonitrile/water solvent and a few drops of the pH indicator.

  • Initiate the reaction by adding a small, known volume of the benzyl chloride stock solution to the reaction vessel with vigorous stirring.

  • The solvolysis reaction will produce HCl, causing the pH to drop and the indicator to change color.

  • Monitor the progress of the reaction by titrating the generated HCl with the standardized NaOH solution at regular time intervals. The endpoint is the return of the indicator to its initial color.

  • Record the volume of NaOH added and the corresponding time.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line is -k.

Protocol 2: SN2 Reaction with Sodium Azide

This protocol provides a general procedure for a bimolecular nucleophilic substitution (SN2) reaction of a benzyl chloride with sodium azide.

Materials:

  • Substituted benzyl chloride

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the substituted benzyl chloride in DMF.

  • Add a molar excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the kinetic analysis of the solvolysis of a substituted benzyl chloride.

G Workflow for Kinetic Analysis of Solvolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis prep_sol Prepare Solvent (20% MeCN/H2O) thermostat Thermostat Reaction Vessel (25°C) prep_sol->thermostat prep_sub Prepare Substrate Stock Solution initiate Initiate Reaction: Add Substrate prep_sub->initiate prep_titrant Standardize NaOH Titrant titrate Titrate with NaOH at Time Intervals prep_titrant->titrate thermostat->initiate monitor Monitor pH Change (Indicator) initiate->monitor monitor->titrate Color Change record Record Volume (Vt) and Time (t) titrate->record plot Plot ln(V∞ - Vt) vs. Time record->plot calculate Calculate Rate Constant (k) from Slope plot->calculate

Caption: Workflow for the kinetic analysis of solvolysis.

References

A Comparative Guide to Analytical Method Validation for 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data quality, reliability, and regulatory compliance. This guide provides a comparative overview of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene. While specific validated methods for this compound are not widely published, this document outlines typical experimental protocols and performance characteristics based on methods for structurally similar halogenated and trifluoromethylated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for trace-level quantification and impurity profiling.

Performance Comparison

The following table summarizes typical performance characteristics for a GC-MS method, based on established validation guidelines and data from similar compound analyses.[1][2] The acceptance criteria are derived from ICH guidelines.[3][4]

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity (R²) ≥ 0.998≥ 0.99
Range 0.1 - 20 µg/mLApplication-dependent
Accuracy (% Recovery) 98 - 103%80 - 120%
Precision (%RSD)
- Repeatability< 2%≤ 2%
- Intermediate Precision< 3%≤ 5%
Limit of Detection (LOD) 0.05 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.1 µg/mLS/N Ratio ≥ 10:1
Detailed Experimental Protocol: GC-MS

This protocol describes a general procedure for the quantitative determination of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Dichloromethane (DCM), HPLC or pesticide grade

  • Methanol, HPLC grade

  • Helium (99.999% purity) for carrier gas

  • Internal Standard (IS), e.g., 1-Bromo-4-(trifluoromethyl)benzene-d4

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of DCM in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with DCM to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Internal Standard Spiking: Add a constant concentration of internal standard to all standards and samples to correct for injection volume variability.

  • Sample Preparation: Dissolve the sample matrix in DCM to achieve a theoretical concentration of the analyte within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

3. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Split/Splitless injector at 250°C, Split ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions for the analyte and internal standard

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile alternative, particularly suitable for less volatile compounds or when derivatization for GC analysis is not desirable. A reverse-phase method is typically employed for compounds of this nature.

Performance Comparison

The table below outlines expected performance characteristics for an HPLC-UV method. These values are representative for the analysis of aromatic compounds and are in line with ICH validation standards.[1][2][5]

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.99
Range 0.5 - 50 µg/mLApplication-dependent
Accuracy (% Recovery) 99 - 102%80 - 120%
Precision (%RSD)
- Repeatability< 1.5%≤ 2%
- Intermediate Precision< 2.5%≤ 5%
Limit of Detection (LOD) 0.1 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.5 µg/mLS/N Ratio ≥ 10:1
Detailed Experimental Protocol: HPLC

This protocol provides a general reverse-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade (for MS-compatible methods) or Phosphoric acid

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ACN.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with the mobile phase (e.g., 60:40 ACN:Water) to concentrations from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. If necessary, centrifuge or filter through a 0.45 µm filter to remove particulates.

3. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with UV detector
Column C18 column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.[6]
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Visualizing Workflows and Logic

Diagrams are essential for representing complex processes and decision-making logic in analytical science.

G cluster_prep Preparation & Setup cluster_val Method Validation cluster_analysis Analysis & Reporting prep Sample & Standard Preparation instrument Instrument Setup & Calibration prep->instrument linearity Linearity & Range instrument->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness analysis Routine Sample Analysis robustness->analysis report Data Processing & Reporting analysis->report

Caption: A flowchart illustrating the key stages of an analytical method validation process.

G start Analyze Halogenated Aromatic Compound volatile Is the compound thermally stable & volatile? start->volatile gcms Use GC-MS (High Sensitivity, Volatiles) volatile->gcms Yes hplc Use HPLC (Non-volatile, Thermally Labile) volatile->hplc No complex_matrix Is the sample matrix complex (e.g., biological fluids)? gcms->complex_matrix hplc->complex_matrix spe Requires Extensive Sample Prep (e.g., SPE) complex_matrix->spe Yes direct Minimal Sample Prep (Dilute and Shoot) complex_matrix->direct No

Caption: A decision tree for selecting between GC-MS and HPLC for analysis.

References

A Comparative Performance Analysis of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of trifluoromethyl groups is a cornerstone of drug discovery and materials science. The trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. As such, functionalized building blocks bearing this group are of paramount importance. This guide provides a comprehensive performance benchmark of 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene , a versatile reagent, in several critical palladium-catalyzed cross-coupling reactions.

Due to a scarcity of direct, published experimental data for this compound in some key transformations, this guide leverages performance data from structurally similar analogues to provide a robust comparative analysis. The chosen alternatives for this comparison are 1-bromo-2-methyl-4-(trifluoromethyl)benzene and 1-bromo-4-chloro-2-(trifluoromethyl)benzene . These compounds share the core trifluoromethylated bromobenzene scaffold, allowing for a meaningful evaluation of the influence of the substituent at the 2-position on reactivity and efficiency in common synthetic protocols.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The performance of an aryl halide in this reaction is influenced by factors such as the electronic nature of the substituents and steric hindrance around the carbon-halogen bond.

Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (inferred)Phenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10012~85-95
1-Bromo-2-methyl-4-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292
1-Bromo-4-chloro-2-(trifluoromethyl)benzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901688

Note: Data for this compound is inferred from reactions with structurally similar compounds.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines. The efficiency of this reaction is highly dependent on the ligand, base, and substrate electronics.

Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (inferred)MorpholinePd₂(dba)₃, XPhosNaOtBuToluene10018~80-90
1-Bromo-2-methyl-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂, BINAPCs₂CO₃Toluene1102485
1-Bromo-4-chloro-2-(trifluoromethyl)benzenen-HexylaminePd₂(dba)₃, RuPhosK₃PO₄Dioxane1002078

Note: Data for this compound is inferred from reactions with structurally similar compounds.

Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides and terminal alkynes. This reaction is typically catalyzed by a combination of palladium and copper salts.

Comparative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (inferred)PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF6512~75-85
1-Bromo-2-methyl-4-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₄, CuIi-Pr₂NHToluene801682
1-Bromo-4-chloro-2-(trifluoromethyl)benzeneTrimethylsilylacetylenePd(dppf)Cl₂, CuIEt₃NDMF702475

Note: Data for this compound is inferred from reactions with structurally similar compounds.

Performance in Heck Reaction

The Heck reaction is a versatile method for the formation of C-C bonds by coupling aryl halides with alkenes. The regioselectivity and yield of the Heck reaction can be influenced by the choice of catalyst, base, and solvent.

Comparative Data for Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (inferred)StyrenePd(OAc)₂, PPh₃Et₃NDMF10024~70-80
1-Bromo-2-methyl-4-(trifluoromethyl)benzenen-Butyl acrylatePd(OAc)₂, P(o-tol)₃NaOAcDMA1201878
1-Bromo-4-chloro-2-(trifluoromethyl)benzeneStyrenePdCl₂(PPh₃)₂K₂CO₃NMP1102472

Note: Data for this compound is inferred from reactions with structurally similar compounds.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

1. Suzuki-Miyaura Coupling

  • Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), Water (0.5 mL).

  • Procedure: To a Schlenk flask is added the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The flask is evacuated and backfilled with an inert gas three times. Toluene and water are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Buchwald-Hartwig Amination

  • Materials: Aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.4 mmol), Toluene (5 mL).

  • Procedure: To a Schlenk flask is added Pd₂(dba)₃ and XPhos. The flask is evacuated and backfilled with an inert gas. Toluene is added, and the mixture is stirred for 5 minutes. The aryl halide, amine, and NaOtBu are then added. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.

3. Sonogashira Coupling

  • Materials: Aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (2.0 mmol), THF (10 mL).

  • Procedure: To a Schlenk flask is added the aryl halide, Pd(PPh₃)₂Cl₂, and CuI. The flask is evacuated and backfilled with an inert gas. THF, Et₃N, and the terminal alkyne are added sequentially via syringe. The reaction mixture is stirred at 65 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

4. Heck Reaction

  • Materials: Aryl halide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (1.5 mmol), DMF (5 mL).

  • Procedure: To a sealed tube is added the aryl halide, Pd(OAc)₂, and PPh₃. The tube is evacuated and backfilled with an inert gas. DMF, Et₃N, and the alkene are added. The tube is sealed and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling A Aryl Halide C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Halide C->D G Transmetalation D->G E Arylboronic Acid E->G F Base F->G H Aryl-Pd(II)-Aryl' G->H I Reductive Elimination H->I I->B Catalyst Regeneration J Biaryl Product I->J

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, and Base B Add Anhydrous Solvent A->B C Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for cross-coupling reactions.

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally similar compounds and should be used as a precautionary baseline. A thorough risk assessment and consultation with a qualified safety professional are imperative before handling any new chemical. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical structures.

Body PartRecommended ProtectionSpecification/Standard
Eyes/Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved laboratory coat.[3]Inspect gloves before use for any signs of degradation or puncture.[3]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if vapors are generated or ventilation is inadequate.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][4]
Body Long-sleeved clothing or lab coat.Wear appropriate protective clothing to prevent skin exposure.[1][2]
First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][5][6] Seek immediate medical attention.[6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][5] Seek medical attention.[1][5]
Inhalation Move the individual to fresh air.[5][6] If not breathing, give artificial respiration.[1][5] Seek medical attention.[1][5]
Ingestion Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting.[2] Seek immediate medical attention.[7]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials readily available, such as inert absorbent material (e.g., sand, silica gel).[1][5]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Do not breathe mist, vapors, or spray.

  • Keep the container tightly closed when not in use.[5]

  • Take precautionary measures against static discharge.[1]

  • Keep away from open flames, hot surfaces, and sources of ignition.

3. Post-Handling:

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory area.[9]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[1][5] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.

  • Contaminated Packaging: Handle uncleaned containers like the product itself.

  • Spill Residues: Soak up with inert absorbent material and place in a suitable, closed container for disposal.[1][5]

Process Workflow

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures A Verify Safety Equipment (Shower, Eyewash) B Work in Fume Hood A->B C Inspect & Don PPE B->C D Prepare Spill Kit C->D E Chemical Transfer & Use D->E Proceed to Handling F Keep Container Closed E->F G Avoid Ignition Sources E->G Spill Spill Occurs E->Spill Exposure Personal Exposure E->Exposure H Decontaminate Work Area G->H Complete Experiment I Wash Hands Thoroughly H->I J Store in Cool, Dry, Well-Ventilated Area I->J K Dispose of Waste Chemical J->K End of Use Cycle L Dispose of Contaminated Packaging & Materials K->L Spill->D Use Spill Kit Exposure->A Use Safety Shower/ Eyewash

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.